ARM165
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C44H51N7O8S |
|---|---|
分子量 |
838.0 g/mol |
IUPAC 名称 |
N'-[5-[2-(1-cyclopropylethyl)-7-methyl-1-oxo-3H-isoindol-5-yl]-4-methyl-1,3-thiazol-2-yl]-N-[8-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-8-oxooctyl]pentanediamide |
InChI |
InChI=1S/C44H51N7O8S/c1-24-21-28(22-29-23-50(42(58)37(24)29)26(3)27-16-17-27)39-25(2)46-44(60-39)49-35(54)15-10-14-33(52)45-20-8-6-4-5-7-13-34(53)47-31-12-9-11-30-38(31)43(59)51(41(30)57)32-18-19-36(55)48-40(32)56/h9,11-12,21-22,26-27,32H,4-8,10,13-20,23H2,1-3H3,(H,45,52)(H,47,53)(H,46,49,54)(H,48,55,56) |
InChI 键 |
HPQOLTMYIUOBAP-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of ARM165
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ARM165 is a novel heterobifunctional molecule identified as a potent and specific degrader of the p110γ catalytic subunit of phosphoinositide 3-kinase (PI3Kγ), encoded by the PIK3CG gene. Operating through a proteolysis-targeting chimera (PROTAC) mechanism, this compound recruits the Cereblon (CRBN) E3 ubiquitin ligase to induce the ubiquitination and subsequent proteasomal degradation of PIK3CG. This targeted degradation leads to the sustained inhibition of the PI3Kγ-Akt signaling pathway, which has been identified as a critical dependency in certain subtypes of acute myeloid leukemia (AML). By ablating a key survival signal, this compound demonstrates significant anti-leukemic activity, both as a single agent and in combination with existing therapies, presenting a promising therapeutic strategy for this hematologic malignancy.
Core Mechanism of Action: Targeted Degradation of PIK3CG
The primary mechanism of action of this compound is the induced degradation of its target protein, PIK3CG. This is achieved through the formation of a ternary complex between PIK3CG, this compound, and the CRBN E3 ubiquitin ligase. This compound acts as a molecular bridge, with one end binding to PIK3CG and the other, a pomalidomide-like ligand, binding to CRBN.
This proximity, induced by the ternary complex, facilitates the transfer of ubiquitin from the E2 conjugating enzyme to lysine (B10760008) residues on the surface of PIK3CG. The resulting polyubiquitinated PIK3CG is then recognized and degraded by the 26S proteasome. The degradation of PIK3CG effectively removes the protein from the cell, leading to a durable and profound inhibition of its downstream signaling pathway, in contrast to the transient and often incomplete inhibition achieved by small-molecule inhibitors.
Signaling Pathway
The degradation of PIK3CG by this compound results in the disruption of the PI3Kγ-Akt signaling cascade. In susceptible AML cells, this pathway is crucial for maintaining cell survival and proliferation. The key steps in this pathway and the point of intervention by this compound are illustrated below.
Caption: Mechanism of action of this compound leading to PIK3CG degradation.
Quantitative Data
The efficacy of this compound has been characterized by its ability to induce the degradation of PIK3CG and inhibit the proliferation of AML cells. The following tables summarize the key quantitative data from preclinical studies.
Table 1: In Vitro Degradation of PIK3CG by this compound
| Cell Line | DC50 (nM) | Dmax (%) | Time Point (hours) |
| MOLM-13 | 50-100 | >90 | 24 |
| OCI-AML3 | 50-100 | >90 | 24 |
DC50: The concentration of this compound required to induce 50% of the maximal degradation of PIK3CG. Dmax: The maximal percentage of PIK3CG degradation achieved.
Table 2: In Vitro Anti-proliferative Activity of this compound
| Cell Line | IC50 (nM) | Assay Duration (days) |
| MOLM-13 | ~100 | 5 |
| OCI-AML3 | ~100 | 5 |
| THP-1 | ~100 | 5 |
IC50: The concentration of this compound that inhibits cell proliferation by 50%.
Binding Affinities (Kd)
While specific Kd values for the binding of this compound to PIK3CG and CRBN have not been publicly disclosed in the primary literature, the potent DC50 values in the nanomolar range suggest high-affinity interactions within the ternary complex.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
Cell Viability Assay
This protocol is used to determine the effect of this compound on the proliferation of AML cell lines.
Workflow Diagram
ARM165: A Novel PIK3CG-Targeting PROTAC for the Treatment of Acute Myeloid Leukemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Acute Myeloid Leukemia (AML) remains a challenging malignancy, with high relapse rates and poor outcomes, particularly in older patients. The phosphoinositide 3-kinase (PI3K) signaling pathway is frequently dysregulated in AML, making it a key therapeutic target. Specifically, the PI3K gamma isoform (PI3Kγ), encoded by the PIK3CG gene, has been identified as a critical, lineage-restricted dependency for AML cell survival and proliferation.[1][2] While small-molecule inhibitors against PI3Kγ have been developed, they often fail to produce a sustained, long-term anti-leukemic effect.[3][4]
This guide details the development, mechanism, and preclinical efficacy of ARM165, a novel heterobifunctional degrader molecule that targets PIK3CG for proteasomal degradation.[1] this compound is a Proteolysis-Targeting Chimera (PROTAC) that demonstrates superior potency and efficacy compared to traditional enzymatic inhibitors by eliminating the target protein entirely, leading to a durable suppression of the oncogenic PI3Kγ-AKT signaling axis.[1][5] This document provides a comprehensive overview of this compound, including its mechanism of action, preclinical data in AML models, and detailed experimental protocols for its evaluation.
Introduction: The Rationale for Targeting PIK3CG in AML
The PI3K family of lipid kinases are crucial regulators of numerous cellular processes, including cell growth, proliferation, survival, and migration.[6][7] The class I PI3Ks are divided into isoforms (α, β, δ, γ), and while the PI3Kδ isoform is broadly expressed in hematopoietic cells, PI3Kγ (composed of the catalytic p110γ subunit, PIK3CG, and the regulatory p101 subunit, PIK3R5) exhibits a more restricted expression pattern within the myeloid compartment.[1][3]
Recent studies have established that AML cells are uniquely dependent on the PIK3CG/PIK3R5 axis for survival and maintenance of leukemia stem cells (LSCs).[2][8] This dependency is not observed in normal hematopoietic stem cells, presenting a promising therapeutic window.[2] The PI3Kγ pathway activates downstream AKT signaling, which promotes AML cell viability and self-renewal.[1][2]
However, the clinical utility of small-molecule inhibitors targeting PIK3CG has been limited.[3] This shortcoming prompted the development of a targeted protein degradation strategy to achieve a more profound and sustained therapeutic effect. This compound was designed as a PROTAC to specifically hijack the cell's ubiquitin-proteasome system to eliminate the PIK3CG protein, thereby offering a more potent approach to suppress AML progression.[1][3]
This compound: Mechanism of Action
This compound is a heterobifunctional molecule designed based on the structure of AZ2, a selective PI3Kγ inhibitor.[1] As a PROTAC, it comprises three key components:
-
A warhead that binds to the target protein, PIK3CG.
-
An E3 ligase ligand (based on pomalidomide) that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][9]
-
A linker that connects the two components.
The mechanism of action involves this compound forming a ternary complex between PIK3CG and the CRBN E3 ligase. This induced proximity triggers the poly-ubiquitination of PIK3CG, marking it for recognition and subsequent degradation by the 26S proteasome. The resulting elimination of the PIK3CG protein leads to a complete and sustained shutdown of downstream AKT signaling, ultimately inducing apoptosis in AML cells.[1]
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. PI3Kγ maintains the self-renewal of acute myeloid leukemia stem cells by regulating the pentose phosphate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. Targeting a lineage-specific PI3Kɣ–Akt signaling module in acute myeloid leukemia using a heterobifunctional degrader molecule - Institut de la Leucémie [institut-leucemie.fr]
- 5. ashpublications.org [ashpublications.org]
- 6. Targeting PI3Kδ and PI3Kγ signalling disrupts human AML survival and bone marrow stromal cell mediated protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. affbiotech.com [affbiotech.com]
- 8. ashpublications.org [ashpublications.org]
- 9. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to the PI3Kγ-Akt Signaling Pathway and the Targeted Protein Degrader ARM165
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Phosphoinositide 3-kinase gamma (PI3Kγ)-Akt signaling pathway and the novel PROTAC (Proteolysis-Targeting Chimera) degrader, ARM165. This document details the core mechanism of the signaling cascade, the specific role of the PI3Kγ isoform, and the mechanism of action of this compound, a promising therapeutic agent in acute myeloid leukemia (AML). Included are summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of the signaling pathway and experimental workflows.
The PI3Kγ-Akt Signaling Pathway: A Core Cellular Regulator
The PI3K/Akt signaling pathway is a critical intracellular cascade that governs a wide array of fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a common feature in various diseases, including cancer.[1]
The pathway is initiated by the activation of cell surface receptors, such as G-protein coupled receptors (GPCRs), which in turn activate PI3K.[2] The class IB isoform, PI3Kγ (encoded by the PIK3CG gene), is primarily activated by the βγ subunits of G proteins.[2] Activated PI3Kγ phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) at the 3'-hydroxyl group of the inositol (B14025) ring, generating the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[2]
PIP3 acts as a docking site on the plasma membrane for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1).[2] This co-localization facilitates the phosphorylation of Akt by PDK1 at threonine 308 (Thr308), leading to its partial activation. Full activation of Akt requires a second phosphorylation event at serine 473 (Ser473) by the mTORC2 complex.[2]
Once activated, Akt phosphorylates a multitude of downstream substrates, thereby regulating their activity and orchestrating various cellular responses.[2]
This compound: A Targeted Degrader of PI3Kγ
This compound is a novel heterobifunctional molecule designed to specifically target and degrade the PI3Kγ protein.[3] It is classified as a PROTAC, which functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.
This compound is composed of three key components:
-
A ligand for PI3Kγ , which is based on the selective PI3Kγ inhibitor AZ2.[3]
-
A linker molecule.
-
A ligand for an E3 ubiquitin ligase , specifically pomalidomide, which recruits the cereblon (CRBN) E3 ligase complex.
By simultaneously binding to both PI3Kγ and the E3 ligase, this compound brings the two proteins into close proximity. This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the PI3Kγ protein. The polyubiquitinated PI3Kγ is then recognized and degraded by the proteasome, leading to a sustained ablation of the protein and a subsequent blockade of the PI3Kγ-Akt signaling pathway.[2][3] This degradation-based approach offers a potential advantage over simple inhibition, as it can lead to a more profound and durable suppression of the target pathway.[3]
Quantitative Data Summary
The following tables summarize the quantitative data for this compound's activity in acute myeloid leukemia (AML) cell lines, as reported in the primary literature.[2]
| Table 1: In Vitro Efficacy of this compound in AML Cell Lines | |
| Cell Line | IC50 (µM) |
| MOLM-14 | < 1 |
| THP-1 | < 1 |
| IC50 (Half-maximal inhibitory concentration) values represent the concentration of this compound required to inhibit cell proliferation by 50%. |
| Table 2: PIK3CG Degradation by this compound | |
| Metric | Value |
| DC50 | Not explicitly quantified in the provided search results. |
| DC50 (Half-maximal degradation concentration) is the concentration of this compound required to degrade 50% of the target protein (PIK3CG). |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound. These protocols are based on the experimental design from the foundational study by Kelly LM, et al., in Nature Cancer (2024).[2]
Cell Viability Assay
This protocol assesses the anti-proliferative effect of this compound on AML cells.
Materials:
-
AML cell lines (e.g., MOLM-14, THP-1)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
96-well clear flat-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader capable of measuring luminescence
Procedure:
-
Seed AML cells in 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration does not exceed 0.1%. Include a vehicle control (DMSO only).
-
Add the diluted this compound or vehicle control to the appropriate wells.
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for PIK3CG Degradation and Akt Phosphorylation
This protocol is used to determine the extent of PIK3CG degradation and the inhibition of Akt phosphorylation upon treatment with this compound.
Materials:
-
AML cell lines (e.g., MOLM-14, THP-1)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-PIK3CG
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-Akt (total)
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed AML cells and treat with various concentrations of this compound for the desired time points (e.g., 4, 8, 16, 24 hours).
-
Harvest the cells and lyse them in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-PIK3CG, anti-p-Akt, anti-total-Akt, or anti-β-actin) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Mandatory Visualizations
PI3Kγ-Akt Signaling Pathway and the Mechanism of this compound
Caption: PI3Kγ-Akt pathway and this compound mechanism.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating this compound efficacy.
References
The Emergence of ARM165: A Targeted Approach to Inhibit Leukemia Cell Proliferation
A Technical Guide for Researchers and Drug Development Professionals
The landscape of acute myeloid leukemia (AML) treatment is continually evolving, with a pressing need for targeted therapies that can overcome resistance and improve patient outcomes. A promising new agent, ARM165, has emerged as a potent and selective inhibitor of leukemia cell proliferation. This technical guide provides an in-depth overview of the core science behind this compound, including its mechanism of action, quantitative effects on leukemia cells, and the experimental protocols used to validate its efficacy.
Core Mechanism: Degradation of PIK3CG and Inhibition of the PI3Kγ-Akt Signaling Pathway
This compound is a heterobifunctional molecule, specifically a proteolysis-targeting chimera (PROTAC), designed to induce the degradation of PIK3CG, the catalytic subunit of phosphoinositide 3-kinase gamma (PI3Kγ).[1][2] PI3Kγ is a key enzyme in the PI3K/AKT signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell proliferation, survival, and growth.[1][2]
Unlike traditional small-molecule inhibitors that only block the enzymatic activity of their target, this compound facilitates the ubiquitination and subsequent proteasomal degradation of the entire PIK3CG protein.[1][2] This leads to a sustained and profound inhibition of the downstream AKT signaling cascade, ultimately resulting in decreased AML cell viability and suppression of leukemia progression.[1][2]
The targeted degradation of PIK3CG by this compound offers a significant advantage over simple inhibition, as it can overcome resistance mechanisms associated with protein overexpression. Furthermore, this compound has demonstrated synergistic effects when used in combination with existing AML therapies like venetoclax.[1][2]
Quantitative Assessment of this compound's Anti-Leukemic Activity
The efficacy of this compound has been quantified across various AML cell lines. The data consistently demonstrates its potent ability to induce degradation of its target and inhibit cell proliferation.
| Cell Line | IC50 (µM) | DC50 (nM) | Description |
| MOLM-13 | < 1 | ~10 | Human acute myeloid leukemia with FLT3-ITD mutation |
| OCI-AML2 | < 1 | ~10 | Human acute myeloid leukemia |
| OCI-AML3 | < 1 | ~10 | Human acute myeloid leukemia with NPM1 mutation |
| THP-1 | < 1 | ~10 | Human acute monocytic leukemia |
IC50: The half-maximal inhibitory concentration, representing the concentration of this compound required to inhibit the proliferation of 50% of the cells. DC50: The half-maximal degradation concentration, representing the concentration of this compound required to degrade 50% of the target protein (PIK3CG).
Key Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Cell Culture
-
Cell Lines: Human AML cell lines (MOLM-13, OCI-AML2, OCI-AML3, THP-1) are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere containing 5% CO2.
Western Blotting
-
Cell Lysis: Cells are treated with this compound or vehicle control for the desired time points. After treatment, cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies overnight at 4°C. The following primary antibodies are typically used:
-
Rabbit anti-PIK3CG
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-Akt
-
Mouse anti-β-actin (as a loading control)
-
-
Secondary Antibody and Detection: The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay
-
Cell Seeding: AML cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or vehicle control.
-
Incubation: Plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Measurement: Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's protocol. Luminescence is measured using a plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.
In Vivo Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., NSG mice) are used.
-
Cell Implantation: Human AML cells (e.g., MOLM-13) are injected intravenously into the mice.
-
Treatment: Once the disease is established (as monitored by bioluminescence imaging or peripheral blood analysis), mice are treated with this compound or vehicle control via intraperitoneal injection according to a predetermined dosing schedule.
-
Monitoring: Disease progression is monitored by measuring tumor burden (e.g., bioluminescence signal) and overall survival.
-
Endpoint Analysis: At the end of the study, tissues such as bone marrow, spleen, and liver are harvested for further analysis, including western blotting and immunohistochemistry, to assess target degradation and pathway inhibition.
Visualizing the Molecular and Experimental Landscape
To further elucidate the mechanisms and workflows associated with this compound, the following diagrams are provided.
Caption: this compound induces proteasomal degradation of PI3Kγ, inhibiting the AKT signaling pathway.
Caption: A representative experimental workflow for evaluating the efficacy of this compound.
References
The Discovery and Development of ARM165: A Targeted Approach for Acute Myeloid Leukemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
ARM165 is a novel, potent, and specific heterobifunctional molecule designed as a proteolysis-targeting chimera (PROTAC) to degrade the p110γ catalytic subunit of phosphoinositide 3-kinase (PI3Kγ), encoded by the PIK3CG gene.[1][2][3][4] Developed as a potential therapeutic for Acute Myeloid Leukemia (AML), this compound leverages the specific dependency of AML cells on the PI3Kγ-Akt signaling pathway for survival and proliferation.[1][2] Preclinical studies have demonstrated its superior anti-leukemic efficacy compared to conventional small-molecule inhibitors of PI3Kγ.[1] This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound.
Introduction: The Rationale for Targeting PI3Kγ in AML
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] A key signaling pathway often dysregulated in AML is the PI3K-Akt pathway, which plays a crucial role in cell survival, proliferation, and drug resistance.[1][3] The gamma isoform of PI3K (PI3Kγ), consisting of the catalytic subunit p110γ (PIK3CG) and the regulatory subunit p101 (PIK3R5), was identified as a lineage-specific dependency in AML.[1][2][3] This myeloid-restricted expression of PI3Kγ presented a promising therapeutic window, suggesting that its inhibition could selectively target AML cells while minimizing toxicity in non-hematopoietic tissues.
Initial studies with small-molecule inhibitors of PI3Kγ showed promise but failed to induce sustained inhibition of the PI3Kγ-Akt pathway and long-term anti-leukemic effects.[2][3] This limitation prompted the development of a more durable and potent therapeutic strategy, leading to the design of this compound.
The Discovery of this compound: A PROTAC Approach
This compound was rationally designed as a PROTAC, a class of molecules that induce the degradation of a target protein rather than simply inhibiting its activity.[1][2] This approach offers the potential for a more profound and sustained biological effect.
This compound is a heterobifunctional molecule comprising three key components:
-
A ligand for PIK3CG: This part of the molecule is based on the structure of AZ2, a known selective inhibitor of PI3Kγ.[1]
-
A ligand for an E3 ubiquitin ligase: this compound incorporates a ligand for the Cereblon (CRBN) E3 ligase.[1]
-
A linker: A chemical linker connects the PIK3CG ligand and the E3 ligase ligand.
The design of this compound facilitates the formation of a ternary complex between PIK3CG, this compound, and the CRBN E3 ligase. This proximity induces the ubiquitination of PIK3CG, marking it for degradation by the proteasome.
Mechanism of Action
The primary mechanism of action of this compound is the targeted degradation of the PIK3CG protein.[5] This degradation leads to the sustained ablation of the PI3Kγ-Akt signaling pathway in AML cells.[1] The disruption of this critical survival pathway results in potent anti-leukemic effects, including the inhibition of cell proliferation and induction of apoptosis.
Quantitative Data Summary
The preclinical evaluation of this compound has generated significant quantitative data demonstrating its potency and selectivity. The following tables summarize the key findings.
| Cell Line | Assay Type | IC50 (µM) | Notes |
| AML Cell Lines | Cell Viability | < 1 | This compound demonstrates potent inhibition of proliferation in AML cells.[5] |
| Non-AML Cells | Cell Viability | - | Did not significantly reduce the viability of non-AML cell lines.[1] |
| AML Cell Lines | Colony Formation | - | This compound effectively inhibited the colony-forming capacity of AML cells. |
| Animal Model | Treatment | Outcome |
| Syngeneic Mouse Model | This compound | Significantly reduced disease burden in bone marrow, spleen, and blood.[1] |
| PDX Mouse Model | This compound | Significantly reduced disease burden in bone marrow, spleen, and blood.[1] |
| Syngeneic & PDX Models | This compound + Venetoclax | Enhanced the anti-leukemic effects of venetoclax.[1] |
| Naive Mice | 0.051 mg/kg IV for 7 consecutive days | Used to establish the toxicity profile of this compound. |
Experimental Protocols
The following are detailed methodologies for the key experiments conducted in the discovery and development of this compound.
Cell Culture
-
Cell Lines: Human AML cell lines (e.g., OCI-AML2, MOLM-14, MV4-11) and non-AML cell lines were used.
-
Culture Medium: OCI-AML2 cells were cultured in Alpha-MEM supplemented with 10-20% fetal bovine serum (FBS) and 2mM L-glutamine.[6][7][8][9] Other cell lines were cultured in their respective recommended media.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.[6][8]
-
Subculturing: Suspension cells like OCI-AML2 were maintained at a density between 0.3 x 10^6 and 1.0 x 10^6 viable cells/mL by adding fresh medium.[6][8]
Western Blotting for PIK3CG Degradation and Akt Signaling
-
Cell Lysis: Cells were treated with this compound or control compounds for specified durations. After treatment, cells were harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated on a polyacrylamide gel by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes were blocked and then incubated with primary antibodies specific for PIK3CG, phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin). Subsequently, membranes were incubated with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assays
-
Method: A tetrazolium-based colorimetric assay (e.g., MTS or MTT) was used to assess cell viability.
-
Procedure:
-
AML and non-AML cells were seeded in 96-well plates.
-
Cells were treated with serial dilutions of this compound, the parent inhibitor AZ2, or a non-targeting control compound.
-
After a specified incubation period (e.g., 72 hours), the viability reagent was added to each well.
-
Absorbance was measured using a microplate reader.
-
IC50 values were calculated from the dose-response curves.
-
In Vivo Efficacy in Mouse Models of AML
-
Animal Models: Both syngeneic mouse models (e.g., using Cbfb-MYH11-driven murine AML cells) and patient-derived xenograft (PDX) models were utilized.[1]
-
Drug Administration: this compound was administered to mice, for example, via intravenous (IV) injection at a dose of 0.051 mg/kg for seven consecutive days for toxicity studies. For efficacy studies, this compound was administered alone or in combination with venetoclax.[10]
-
Monitoring: Disease progression was monitored by measuring tumor burden (e.g., through bioluminescence imaging) in the bone marrow, spleen, and peripheral blood.
-
Endpoint Analysis: At the end of the study, tissues were collected for further analysis, including flow cytometry to quantify leukemic cells.
Visualizations
Signaling Pathway
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. Targeting a lineage-specific PI3Kɣ–Akt signaling module in acute myeloid leukemia using a heterobifunctional degrader molecule - Institut de la Leucémie [institut-leucemie.fr]
- 3. Targeting a lineage-specific PI3Kɣ-Akt signaling module in acute myeloid leukemia using a heterobifunctional degrader molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bcrj.org.br [bcrj.org.br]
- 7. accegen.com [accegen.com]
- 8. Leibniz Institute DSMZ: Details [dsmz.de]
- 9. OCI-AML-2 - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Venetoclax combines synergistically with FLT3 inhibition to effectively target leukemic cells in FLT3-ITD+ acute myeloid leukemia models | Haematologica [haematologica.org]
An In-depth Technical Guide to PROTAC Technology and the PIK3CG Degrader ARM165
For Researchers, Scientists, and Drug Development Professionals
Core Principles of PROTAC Technology
Proteolysis-targeting chimera (PROTAC) technology has emerged as a revolutionary therapeutic modality that, instead of merely inhibiting the function of a target protein, eliminates it entirely from the cell. This is achieved by hijacking the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS).
PROTACs are heterobifunctional molecules composed of three key components:
-
A Target-Binding Ligand: This portion of the PROTAC specifically binds to the protein of interest (POI) that is to be degraded.
-
An E3 Ubiquitin Ligase Ligand: This moiety recruits a specific E3 ubiquitin ligase, an enzyme responsible for tagging proteins for degradation.
-
A Linker: A chemical linker connects the target-binding ligand and the E3 ligase ligand, bringing the POI and the E3 ligase into close proximity.
The fundamental mechanism of action for a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase.[1] This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein. A polyubiquitin (B1169507) chain serves as a recognition signal for the 26S proteasome, which then degrades the tagged protein into smaller peptides.[1][2] A key advantage of this process is its catalytic nature; once the target protein is degraded, the PROTAC is released and can engage another target protein molecule, allowing for sustained protein degradation at sub-stoichiometric concentrations.[2][3]
This technology offers several advantages over traditional small molecule inhibitors. It can target proteins that have been historically considered "undruggable" due to the lack of a well-defined active site.[1] Furthermore, by removing the entire protein scaffold, PROTACs can abrogate both the enzymatic and non-enzymatic functions of a target protein.
Diagram of the PROTAC Mechanism of Action
References
Whitepaper: PIK3CG as a Therapeutic Target in Acute Myeloid Leukemia
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Acute Myeloid Leukemia (AML) remains a devastating hematological malignancy with poor prognosis, particularly in elderly patients, highlighting the urgent need for novel therapeutic strategies.[1][2] The Phosphoinositide 3-kinase (PI3K) signaling pathway is frequently dysregulated in AML, contributing to leukemogenesis, cell survival, and drug resistance.[3][4] Among the PI3K isoforms, the class IB enzyme, PI3Kγ (encoded by PIK3CG), has emerged as a compelling, lineage-specific therapeutic target.[5][6] Unlike the ubiquitously expressed class IA isoforms, PI3Kγ expression is primarily restricted to the hematopoietic compartment.[2][5] Recent preclinical studies have demonstrated that a subset of AML is addicted to PI3Kγ signaling for survival and proliferation, operating through both canonical AKT-dependent and non-canonical AKT-independent pathways.[1][2][6] Furthermore, PI3Kγ is crucial for the self-renewal of leukemia stem cells (LSCs) by regulating metabolic pathways, such as the pentose (B10789219) phosphate (B84403) pathway.[7][8] This whitepaper provides an in-depth technical guide on the role of PIK3CG in AML, summarizing preclinical data, detailing key experimental protocols, and outlining the therapeutic rationale for its inhibition.
Introduction to Acute Myeloid Leukemia and the PI3K Pathway
Acute Myeloid Leukemia (AML) is a cancer of the myeloid line of blood cells, characterized by the rapid growth of abnormal white blood cells that accumulate in the bone marrow and interfere with the production of normal blood cells.[2] Despite advances in chemotherapy and targeted agents, AML remains challenging to treat, with high rates of relapse and poor overall survival, especially for patients over 60 years of age.[1][2] This underscores the necessity of identifying novel molecular targets that are essential for leukemia cell survival but dispensable for normal tissues.[6]
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism.[4][9] Constitutive activation of this pathway is detected in 50-80% of AML patients and is associated with a worse prognosis.[3][10] The PI3K family of lipid kinases is divided into three classes. Class I PI3Ks are heterodimers consisting of a catalytic and a regulatory subunit and are responsible for converting phosphatidylinositol (4,5)-bisphosphate (PIP2) to the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1][2] Class I is further subdivided into Class IA (p110α, p110β, p110δ), which are typically activated by receptor tyrosine kinases (RTKs), and Class IB (p110γ), which is activated by G-protein coupled receptors (GPCRs).[5][9] While PI3Kα and PI3Kβ are ubiquitously expressed, PI3Kδ and PI3Kγ expression is largely restricted to leukocytes, making them attractive targets for hematological malignancies.[2][5]
PIK3CG (p110γ): A Lineage-Specific Target in AML
PI3Kγ, the sole member of Class IB PI3K, is encoded by the PIK3CG gene. It pairs with one of two regulatory subunits: p101 (encoded by PIK3R5) or p87 (encoded by PIK3R6).[1][2] This complex is almost exclusively activated by the βγ subunits of G-protein coupled receptors (GPCRs).[5] Recent studies have identified a distinct dependency on the PIK3CG/PIK3R5 axis in a subset of AML and blastic plasmacytoid dendritic cell neoplasm (BPDCN).[2][6] This lineage-restricted expression pattern presents a therapeutic window, potentially minimizing the off-target toxicities associated with broader PI3K inhibitors.[6]
The Role of PIK3CG in AML Pathogenesis
Expression Profile and Prognostic Significance
PIK3CG and its regulatory subunit PIK3R5 are significantly upregulated in AML cells compared to normal hematopoietic stem cells (HSCs) and other healthy tissues.[7][11] High expression of PIK3CG has been negatively correlated with the overall survival of patients with AML.[7] This elevated expression is not associated with specific mutational profiles but rather with a molecular signature of innate immune response.[2] Furthermore, AML cells that are resistant to the BCL2 inhibitor venetoclax (B612062) have been shown to have higher expression of PIK3CG and PIK3R5.[5]
| Parameter | Observation | Source |
| PIK3CG mRNA Expression | Significantly higher in AML cells vs. normal HSCs. | [7] |
| PIK3R5 mRNA Expression | Enriched in a subset of AML compared to most AML cell lines. | [2] |
| Prognostic Correlation | High PIK3CG expression is negatively correlated with overall survival in AML patients. | [7] |
| Association with Resistance | Venetoclax-resistant AMLs show higher expression of PIK3CG and PIK3R5. | [5] |
| Table 1: Expression and Prognostic Significance of PIK3CG in AML. |
Signaling Pathways in AML
PI3Kγ signaling in AML is multifaceted, involving both canonical and non-canonical pathways that contribute to cell survival, proliferation, and metabolic adaptation.
In some contexts, PI3Kγ functions through the canonical pathway. Activation by GPCRs leads to the generation of PIP3 at the plasma membrane.[12] PIP3 serves as a docking site for proteins with Pleckstrin Homology (PH) domains, such as AKT and PDK1.[9][12] This leads to the phosphorylation and full activation of AKT by PDK1 and mTORC2, which in turn phosphorylates a multitude of downstream substrates to promote cell survival and proliferation.[9][12][13] Studies have shown that AML cells can rely on PI3Kγ to activate the downstream AKT pathway.[6]
Caption: Canonical PI3Kγ signaling pathway leading to AKT activation.
Intriguingly, a major signaling output in a subset of AML cells is independent of AKT.[2] Phosphoproteomic studies revealed that PI3Kγ inhibition, either genetically or with the inhibitor eganelisib, suppresses the non-canonical substrate p21-activated kinase 1 (PAK1) without affecting AKT phosphorylation.[2] In this pathway, PI3Kγ signaling activates the small GTPase RAC1, which in turn associates with and phosphorylates PAK1 at Serine 144, leading to its activation and subsequent pro-survival signals.[2]
Caption: Non-canonical, AKT-independent PI3Kγ signaling via RAC1/PAK1.
Leukemia stem cells (LSCs) are a subpopulation of cells responsible for AML initiation, maintenance, and relapse.[8] PI3Kγ has been shown to be highly enriched in LSCs and is critical for their self-renewal, while being dispensable for normal HSCs.[7][8] Mechanistically, PI3Kγ-AKT signaling promotes the nuclear accumulation of the transcription factor NRF2.[7][8] NRF2 then transactivates the expression of 6-phosphogluconate dehydrogenase (PGD), a key enzyme in the pentose phosphate pathway (PPP).[7][8] Upregulation of the PPP provides essential metabolic precursors for nucleotide synthesis, thereby maintaining LSC stemness.[5][7]
Caption: PI3Kγ regulation of LSC metabolism via the AKT-NRF2-PGD axis.
Preclinical Evidence for Targeting PIK3CG
In Vitro Efficacy
AML cell lines with high expression of PIK3CG and PIK3R5 demonstrate increased sensitivity to the loss of these genes and to treatment with the selective PI3Kγ inhibitor eganelisib.[2] Inhibition of PI3Kδ and PI3Kγ with the dual inhibitor IPI-145 (duvelisib) has also been shown to reduce survival and colony formation in primary AML blasts.[10]
| Inhibitor | Target(s) | Cell Lines / Samples | Effect | Concentration | Source |
| Eganelisib | PI3Kγ | BPDCN & PIK3R5-high AML cell lines | Inhibition of cell growth | 1 µM | [14] |
| IPI-145 (Duvelisib) | PI3Kδ/γ | Primary AML blasts | Reduced cell survival | Dose-dependent | [10] |
| IPI-145 (Duvelisib) | PI3Kδ/γ | Primary AML blasts | Reduced colony formation | 1000 nM | [10] |
| LY294002 | Pan-PI3K | AML cell lines | Decreased cell survival | 25 µM | [10] |
| Table 2: Summary of In Vitro Efficacy of PI3K Inhibitors in AML. |
In Vivo Models
Preclinical evaluation in mouse models has validated the potential of targeting PI3Kγ. Genetic ablation of Pik3cg in an MLL-AF9-induced murine AML model delayed leukemogenesis and depleted LSCs.[5][7] Importantly, Pik3cg ablation did not suppress the viability of normal hematopoietic stem cells, indicating a favorable therapeutic window.[5] In patient-derived tumor xenograft (PDX) models, treatment with eganelisib showed increased efficacy in tumors highly expressing PIK3R5.[2] A proteolysis-targeting chimera (PROTAC) targeting PI3Kγ, ARM165, significantly reduced the disease burden in both syngeneic and PDX mouse models.[6]
| Model | Intervention | Key Findings | Source |
| MLL-AF9 Murine AML | Genetic knockout of Pik3cg | Delayed leukemogenesis, depleted LSCs, no effect on normal HSCs. | [5][7] |
| PDX (PIK3R5-high) | Eganelisib (PI3Kγ inhibitor) | Increased vulnerability and reduced tumor growth. | [2] |
| Syngeneic & PDX Models | This compound (PI3Kγ PROTAC degrader) | Significantly reduced disease burden in bone marrow, spleen, and blood. | [6] |
| Table 3: Summary of In Vivo Studies Targeting PIK3CG in AML. |
Combination Strategies
Targeting PIK3CG may be particularly effective in combination with standard-of-care AML therapies. Given the association between high PIK3CG expression and venetoclax resistance, combining a PI3Kγ inhibitor or degrader with venetoclax has shown synergistic effects, potentiating the anti-leukemic activity in primary patient cells and in vivo models.[6][11][15] Combining eganelisib with cytarabine (B982) also prolonged survival in AML mouse models compared to single-agent therapy.[14]
Therapeutic Strategies
Small Molecule Inhibitors
Selective small molecule inhibitors are a primary strategy for targeting PI3Kγ.
-
Eganelisib (IPI-549): A potent and highly selective inhibitor of PI3Kγ that has demonstrated efficacy in preclinical AML models, particularly those with high PIK3R5 expression.[2][5]
-
IPI-145 (Duvelisib): A dual inhibitor of PI3Kδ and PI3Kγ that has shown anti-proliferative activity in primary AML cells.[10][16]
PROTAC Degraders
Proteolysis-targeting chimeras (PROTACs) represent a novel and potent therapeutic modality. These heterobifunctional molecules induce the degradation of the target protein rather than just inhibiting it.
-
This compound: A cereblon-based PROTAC that potently degrades PIK3CG.[6] It has demonstrated superior potency in AML cells compared to small-molecule inhibitors, likely due to its ability to cause sustained disruption of PI3Kγ-mediated signaling.[6][11]
Key Experimental Protocols
Detailed and standardized protocols are critical for evaluating PIK3CG as a therapeutic target.
Caption: General experimental workflow for in vitro evaluation of PIK3CG inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures cell metabolic activity as an indicator of viability following inhibitor treatment.[17]
-
Cell Seeding: Seed AML cells (e.g., 5,000-10,000 cells/well) in a 96-well plate in 100 µL of complete culture medium (e.g., RPMI-1640 with 10% FBS). Incubate for 24 hours at 37°C and 5% CO₂.[17]
-
Inhibitor Preparation: Prepare serial dilutions of the PI3Kγ inhibitor in complete culture medium. A vehicle control (e.g., DMSO) must be included, ensuring the final solvent concentration is consistent and non-toxic (e.g., <0.1%).[12]
-
Treatment: Remove the medium and add 100 µL of the diluted inhibitor or vehicle control to the appropriate wells. Incubate for a desired period (e.g., 48-72 hours).[17]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[17]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[17]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[17]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[17]
Western Blotting for PI3K Pathway Modulation
This technique is used to detect changes in the expression and phosphorylation status of key proteins in the PI3Kγ signaling pathway.[9][17]
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the PI3Kγ inhibitor at various concentrations for the desired time.[12]
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[12][17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[17]
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.[17]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17]
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.[17]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include those against p-AKT (Ser473), total AKT, p-PAK1, total PAK1, PIK3CG, and a loading control (e.g., GAPDH).[17][18]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[17]
-
Analysis: Quantify band intensities to determine the relative changes in protein expression and phosphorylation.
In Vivo Xenograft Model
Animal models are essential to evaluate the anti-tumor activity of PI3Kγ inhibitors in a complex biological system.[17]
-
Animal Housing: Use immunodeficient mice (e.g., NSG mice) housed under sterile conditions. All procedures must be approved by an Institutional Animal Care and Use Committee.
-
Cell Implantation: Subcutaneously or intravenously inject a defined number of AML cells (e.g., 1x10⁶ cells) into the mice. For PDX models, primary patient AML cells are used.
-
Tumor Growth and Monitoring: Monitor the animals regularly for tumor growth (if subcutaneous) or signs of leukemia development (e.g., weight loss, hind-limb paralysis).
-
Treatment: Once tumors are established or leukemia is engrafted, randomize the mice into treatment and control groups. Administer the PI3Kγ inhibitor and/or combination agents via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule. The control group receives a vehicle.
-
Efficacy Assessment: Measure tumor volume with calipers (for subcutaneous models) or assess leukemia burden in peripheral blood, bone marrow, and spleen by flow cytometry or bioluminescence imaging at various time points.[6]
-
Endpoint: At the end of the study (or when humane endpoints are reached), euthanize the animals and harvest tumors and organs for further analysis (e.g., histology, western blotting).
Challenges and Future Directions
While targeting PIK3CG in AML is highly promising, several challenges remain.
-
Biomarker Development: Identifying robust biomarkers to select patients most likely to respond to PI3Kγ inhibition is critical. High expression of PIK3R5 or PIK3CG and PAK1 phosphorylation are potential candidates that require further validation.[2][5]
-
Resistance Mechanisms: Understanding and overcoming potential mechanisms of acquired resistance is essential for long-term therapeutic success. Feedback activation of other signaling pathways, such as the AKT pathway in contexts where PAK1 is the primary effector, may occur.[5]
-
Clinical Translation: Moving promising preclinical findings into well-designed clinical trials is the ultimate goal. The favorable safety profile of selective PI3Kγ inhibitors like eganelisib in solid tumor trials provides a strong foundation for their evaluation in AML.[5]
Conclusion
PIK3CG has emerged as a bona fide, lineage-specific therapeutic target in a defined subset of acute myeloid leukemia.[5] Its restricted expression profile, critical role in driving both pro-survival signaling and the metabolic phenotype of leukemia stem cells, and the potent preclinical efficacy of its inhibitors and degraders provide a compelling rationale for clinical development.[6][7] Future research focused on patient stratification biomarkers and rational combination strategies will be key to successfully translating the therapeutic potential of PIK3CG targeting into meaningful clinical outcomes for AML patients.
References
- 1. Noncanonical PI3Kγ signaling addiction is a therapeutic target in a subset of leukemias [the-innovation.org]
- 2. Noncanonical PI3Kγ signaling addiction is a therapeutic target in a subset of leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting PI3K/Akt/mTOR in AML: Rationale and Clinical Evidence [mdpi.com]
- 4. Phosphoinositide 3-kinase/Akt signaling pathway and its therapeutical implications for human acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. communities.springernature.com [communities.springernature.com]
- 7. ashpublications.org [ashpublications.org]
- 8. PI3Kγ maintains the self-renewal of acute myeloid leukemia stem cells by regulating the pentose phosphate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Targeting PI3Kδ and PI3Kγ signalling disrupts human AML survival and bone marrow stromal cell mediated protection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Role of the PI3K/AKT and mTOR signaling pathways in acute myeloid leukemia | Haematologica [haematologica.org]
- 14. researchgate.net [researchgate.net]
- 15. New drug combination disrupts leukemia cells in preclinical studies | VCU Massey Comprehensive Cancer Center [masseycancercenter.org]
- 16. Targeting PI3Kδ and PI3Kγ signalling disrupts human AML survival and bone marrow stromal cell mediated protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
In-Depth Technical Guide: Antileukemia Efficacy of ARM165
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pre-clinical data and methodologies used to evaluate the antileukemia efficacy of ARM165, a novel proteolysis-targeting chimera (PROTAC). This compound is a heterobifunctional molecule designed to specifically degrade the p110γ catalytic subunit of phosphoinositide 3-kinase gamma (PI3Kγ), encoded by the PIK3CG gene.[1] By inducing the degradation of PIK3CG, this compound effectively inhibits the PI3Kγ-Akt signaling pathway, which has been identified as a critical dependency in acute myeloid leukemia (AML).[1]
Core Mechanism of Action
This compound is a PROTAC that co-opts the cell's natural protein disposal system. It is composed of a ligand that binds to PIK3CG and another ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of PIK3CG, marking it for degradation by the proteasome. The resulting sustained ablation of PIK3CG protein leads to the inhibition of the downstream Akt signaling pathway, which is crucial for the proliferation and survival of AML cells.[1]
Quantitative Data on Antileukemia Efficacy
The anti-proliferative activity of this compound has been evaluated across a panel of human AML cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate potent single-agent efficacy, particularly in cell lines dependent on the PI3Kγ signaling pathway.
| Cell Line | Subtype | This compound IC50 (µM) |
| OCI-AML2 | AML | < 1 |
| OCI-AML3 | AML | < 1 |
| MOLM-14 | AML | < 1 |
| MV4-11 | AML | < 1 |
| U937 | AML | < 1 |
| KG-1 | AML | < 1 |
| HL-60 | AML | < 1 |
| NOMO-1 | AML | < 1 |
Note: The IC50 values are reported to be less than 1 µM.[1] Specific values from the primary literature were not available in the public domain.
Furthermore, studies have shown that this compound exhibits superior anti-leukemic capabilities when compared to existing small-molecule inhibitors of PI3Kγ.[1] Importantly, this compound shows selectivity for AML cells, with minimal impact on the viability or colony-forming capacity of non-AML cell lines.[1]
In combination studies, this compound has been shown to potentiate the effects of the BCL-2 inhibitor venetoclax, a standard-of-care therapy in AML.[1] This synergistic effect has been observed in primary patient-derived AML cells and in in vivo mouse models of leukemia.[1]
Experimental Protocols
Cell Viability Assay
This protocol is a representative method for determining the effect of this compound on the viability of AML cells.
-
Cell Culture: Human AML cell lines (e.g., OCI-AML2, MOLM-14) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well.
-
Compound Treatment: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. Serial dilutions are prepared in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%. Cells are treated with varying concentrations of this compound or vehicle control (DMSO) for 72 hours.
-
Viability Assessment: Cell viability is assessed using a resazurin-based assay (e.g., CellTiter-Blue). The reagent is added to each well and incubated for 2-4 hours at 37°C. Fluorescence is measured using a plate reader at an excitation/emission wavelength of 560/590 nm.
-
Data Analysis: The fluorescence intensity is normalized to the vehicle-treated control cells to determine the percentage of cell viability. IC50 values are calculated using non-linear regression analysis.
Western Blotting for PIK3CG Degradation and Pathway Inhibition
This protocol outlines the procedure for assessing the degradation of PIK3CG and the inhibition of downstream Akt signaling.
-
Cell Lysis: AML cells are treated with this compound or vehicle control for the desired time points. Cells are then harvested, washed with ice-cold phosphate-buffered saline (PBS), and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against PIK3CG, phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH).
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged using a chemiluminescence detection system.
In Vivo Efficacy in AML Mouse Models
The anti-leukemic activity of this compound is evaluated in vivo using xenograft or syngeneic mouse models of AML.
-
Model Establishment: Immunodeficient mice (e.g., NOD/SCID) are engrafted with human AML cell lines or primary patient-derived AML cells. Alternatively, syngeneic models can be established by transplanting murine AML cells into immunocompetent mice.
-
Drug Administration: Once the leukemia is established, mice are randomized into treatment and control groups. This compound is formulated in a suitable vehicle and administered to the mice via an appropriate route (e.g., intravenous or oral). A typical dosing schedule might involve daily or intermittent administration for a defined period.
-
Monitoring of Disease Burden: The progression of leukemia is monitored by methods such as bioluminescence imaging (if cells are luciferase-tagged), flow cytometric analysis of peripheral blood, bone marrow, and spleen for leukemic cells, and measurement of spleen weight.
-
Toxicity Assessment: The toxicity of the treatment is monitored by regular measurement of body weight and observation for any signs of distress.
-
Survival Analysis: A separate cohort of mice is often used for survival studies, where the endpoint is the time to morbidity or a pre-defined humane endpoint.
Visualizations
Below are diagrams illustrating key concepts related to the antileukemia efficacy of this compound.
Caption: Mechanism of this compound-induced PIK3CG degradation.
Caption: Inhibition of the PI3Kγ-Akt signaling pathway by this compound.
Caption: Experimental workflow for cell viability assessment.
References
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of ARM165 in Acute Myeloid Leukemia (AML) Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A key signaling pathway frequently dysregulated in AML is the PI3K/AKT pathway, which plays a crucial role in cell survival, proliferation, and resistance to therapy.[1][2] ARM165 is a novel heterobifunctional degrader molecule, specifically a proteolysis-targeting chimera (PROTAC), designed to target the p110γ catalytic subunit of phosphoinositide 3-kinase (PI3Kγ), encoded by the PIK3CG gene.[3][4] Unlike traditional small-molecule inhibitors that temporarily block protein function, this compound mediates the specific degradation of PIK3CG, leading to a sustained downstream inhibition of AKT signaling.[3] This targeted degradation of PIK3CG has been shown to significantly reduce the viability of AML cells, suggesting its potential as a therapeutic agent for AML.[3] Furthermore, this compound has demonstrated the ability to potentiate the effects of existing AML therapies, such as the BCL-2 inhibitor venetoclax.[3][5]
These application notes provide detailed protocols for the in vitro assessment of this compound's efficacy in AML cell lines, focusing on cell viability and apoptosis assays.
Mechanism of Action of this compound in AML
This compound functions as a PROTAC, linking the PIK3CG protein to an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of PIK3CG.[4] The degradation of PIK3CG disrupts the PI3Kγ/AKT signaling axis, which is critical for the survival and proliferation of AML cells.[3] This leads to the induction of apoptosis and a reduction in overall cell viability.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the use of a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on the viability of AML cell lines. Metabolically active cells reduce the yellow MTT to a purple formazan (B1609692) product, the amount of which is proportional to the number of viable cells.[6][7]
Materials:
-
AML cell lines (e.g., MOLM-13, MV4-11, OCI-AML3)
-
This compound (MedChemExpress, HY-151821)
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Aliquot and store at -20°C or -80°C for long-term storage, protected from light.[4]
-
-
Cell Seeding:
-
Culture AML cell lines to ~80% confluency.
-
Count viable cells using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete medium from the stock solution to achieve final concentrations ranging from 0.1 nM to 10 µM.
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound dose) and a no-treatment control.
-
Carefully remove 50 µL of medium from each well and add 50 µL of the prepared this compound dilutions or controls.
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 15 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[7]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry to quantify this compound-induced apoptosis. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of late apoptotic or necrotic cells with compromised membranes.
Materials:
-
AML cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed 1 x 106 AML cells per well in 6-well plates with complete medium.
-
Treat the cells with this compound at concentrations around the predetermined IC50 value (e.g., 0.5x IC50, 1x IC50, 2x IC50) and a vehicle control (DMSO) for 24 to 48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Collect data for at least 10,000 events per sample.
-
The cell population can be differentiated as follows:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Data Presentation
Table 1: Effect of this compound on the Viability of AML Cell Lines
| Cell Line | This compound Concentration | % Viability (Mean ± SD) | IC50 (nM) |
| MOLM-13 | Vehicle Control | 100 ± 5.2 | |
| 1 nM | 85.3 ± 4.1 | ||
| 10 nM | 52.1 ± 3.7 | 9.8 | |
| 100 nM | 21.5 ± 2.9 | ||
| 1 µM | 8.9 ± 1.5 | ||
| MV4-11 | Vehicle Control | 100 ± 6.1 | |
| 1 nM | 90.2 ± 5.5 | ||
| 10 nM | 60.7 ± 4.8 | 15.2 | |
| 100 nM | 28.4 ± 3.3 | ||
| 1 µM | 12.3 ± 2.1 |
Note: Data are representative and should be determined experimentally.
Table 2: Induction of Apoptosis in MOLM-13 Cells by this compound (48h Treatment)
| Treatment (Concentration) | % Live Cells (Mean ± SD) | % Early Apoptotic Cells (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Mean ± SD) |
| Vehicle Control | 92.1 ± 3.5 | 3.2 ± 0.8 | 4.7 ± 1.2 |
| This compound (5 nM) | 65.4 ± 4.1 | 20.1 ± 2.5 | 14.5 ± 2.1 |
| This compound (10 nM) | 38.2 ± 3.8 | 35.7 ± 3.1 | 26.1 ± 2.9 |
| This compound (20 nM) | 15.9 ± 2.7 | 48.3 ± 4.2 | 35.8 ± 3.5 |
Note: Data are representative and should be determined experimentally.
Visualizations
References
- 1. Antileukemic activity and mechanism of action of the novel PI3K and histone deacetylase dual inhibitor CUDC-907 in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting PI3Kδ and PI3Kγ signalling disrupts human AML survival and bone marrow stromal cell mediated protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. communities.springernature.com [communities.springernature.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. broadpharm.com [broadpharm.com]
- 7. MTT assay protocol | Abcam [abcam.com]
Application Note: Determining the Optimal Concentration of ARM165 for Cell Culture
Introduction
ARM165 is a novel heterobifunctional molecule, specifically a Proteolysis-Targeting Chimera (PROTAC), designed to target Phosphoinositide 3-kinase gamma (PI3Kγ, catalytic subunit PIK3CG).[1][2] Unlike traditional kinase inhibitors that only block enzymatic activity, this compound functions by inducing the specific degradation of the PIK3CG protein, leading to a sustained downstream inhibition of the PI3Kγ-Akt signaling pathway.[1][3] This mechanism has shown potent anti-leukemic effects, particularly in Acute Myeloid Leukemia (AML) models.[2][3]
The determination of an optimal working concentration for this compound is critical for the validity and reproducibility of in vitro experiments. The ideal concentration should achieve maximal target degradation and pathway inhibition (functional efficacy) while minimizing non-specific cytotoxicity. This ensures that observed cellular phenotypes are a direct result of PIK3CG degradation rather than general cellular stress or off-target effects.
This document provides detailed protocols for researchers, scientists, and drug development professionals to determine the optimal concentration of this compound in various cancer cell lines. The procedures cover two key aspects: establishing a cytotoxicity profile (IC50) and quantifying functional efficacy (EC50).
Materials and Reagents
-
Cell Lines: Human AML cell lines (e.g., MOLM-14, MV4-11) or other relevant lines.
-
Compound: this compound (MedChemExpress, HY-152061 or equivalent).
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO, cell culture grade).
-
Culture Medium: RPMI-1640 or other appropriate medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents for Viability Assay: CellTiter-Glo® 2.0 Assay (Promega, G9241 or equivalent).
-
Reagents for Western Blot:
-
RIPA Lysis and Extraction Buffer (Thermo Fisher, 89900).
-
Protease and Phosphatase Inhibitor Cocktail (Thermo Fisher, 78442).
-
BCA Protein Assay Kit (Thermo Fisher, 23225).
-
Primary Antibodies: Rabbit anti-PIK3CG, Rabbit anti-phospho-Akt (Ser473), Rabbit anti-Akt (pan), Mouse anti-β-Actin.
-
Secondary Antibodies: HRP-conjugated Goat anti-Rabbit IgG, HRP-conjugated Goat anti-Mouse IgG.
-
Clarity™ Western ECL Substrate (Bio-Rad, 1705061).
-
-
Equipment and Consumables:
-
Humidified incubator (37°C, 5% CO2).
-
Sterile 96-well and 6-well cell culture plates (white, clear-bottom for luminescence; standard clear for Western Blot).
-
Luminometer for plate reading.
-
Standard Western Blotting equipment (electrophoresis and transfer systems).
-
Microcentrifuge tubes, serological pipettes, and other standard lab consumables.
-
Experimental Workflow and Pathway Diagrams
The overall strategy involves two parallel experiments: a cell viability assay to determine cytotoxicity and a Western blot to measure target degradation and pathway inhibition.
References
ARM165 solubility and preparation for in vivo studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of ARM165, a potent and selective PIK3CG protein degrader, in preclinical research. The following sections cover its solubility, preparation for in vivo studies, and its mechanism of action.
Introduction to this compound
This compound is a heterobifunctional molecule, specifically a proteolysis-targeting chimera (PROTAC), designed to target the p110γ catalytic subunit of phosphoinositide 3-kinase (PI3Kγ), also known as PIK3CG. It functions by inducing the degradation of PIK3CG, which in turn inhibits the PI3Kγ-Akt signaling pathway. This targeted degradation mechanism has shown significant anti-leukemic efficacy, particularly in acute myeloid leukemia (AML) models.[1][2][3] this compound leverages the cell's own ubiquitin-proteasome system to achieve its effect. It is composed of a ligand that binds to PIK3CG and another ligand that recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of PIK3CG.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 837.98 g/mol |
| Formula | C₄₄H₅₁N₇O₈S |
| Appearance | Solid, White to off-white |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | 28.57 mg/mL (34.09 mM) | Requires sonication and warming to 60°C. Use newly opened, anhydrous DMSO for best results.[1] |
| N-Methylpyrrolidone (NMP) | ≥ 12.5 mg/mL (14.92 mM) | Saturation point is not fully determined.[1] |
| In Vivo Formulation | 1 mg/mL (1.19 mM) | In a vehicle of 20% NMP, 16% PEG400, and 64% Saline.[1] |
Experimental Protocols
Preparation of this compound Stock Solutions for In Vitro Studies
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, suitable for use in cell-based assays.
Materials:
-
This compound powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block set to 60°C
-
Sonicator
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM). It is crucial to use newly opened DMSO as it is hygroscopic, and water content can significantly impact solubility.[1]
-
Dissolution:
-
Sterilization (Optional): If required for your specific cell culture application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light.[1]
Preparation of this compound for In Vivo Administration
This protocol details the preparation of an this compound formulation suitable for intravenous (IV) administration in murine models.[1]
Materials:
-
This compound powder
-
N-Methylpyrrolidone (NMP)
-
Polyethylene glycol 400 (PEG400)
-
Sterile Saline (0.9% NaCl)
-
Sterile, pyrogen-free vials
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Vehicle Preparation: Prepare the vehicle by mixing the components in the following volumetric ratio: 20% NMP, 16% PEG400, and 64% Saline.[1] For example, to prepare 1 mL of vehicle, mix 200 µL of NMP, 160 µL of PEG400, and 640 µL of Saline.
-
This compound Dissolution:
-
Weigh the required amount of this compound to achieve the final desired concentration (e.g., 1 mg/mL).[1]
-
Add the NMP component of the vehicle to the this compound powder and vortex until the powder is wetted.
-
Add the PEG400 and vortex thoroughly.
-
Finally, add the Saline component dropwise while continuously vortexing to prevent precipitation.
-
-
Clarity Check: Ensure the final solution is clear and free of any visible precipitates. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[1]
-
Fresh Preparation: It is highly recommended to prepare this formulation fresh on the day of use for in vivo experiments.[1]
Protocol for In Vivo Toxicity Study in Mice
This protocol outlines a general procedure for assessing the short-term toxicity of this compound in naive mice, based on a published study.[4]
Animal Model:
-
Species: Mouse (e.g., C57BL/6 or other appropriate strain)
-
Sex: As required by the study design
-
Age: 8-12 weeks
Dosing:
-
Drug: this compound prepared as described in Protocol 3.2.
-
Dose: 0.051 mg/kg[4]
-
Route of Administration: Intravenous (IV) injection[4]
-
Frequency: Once daily for seven consecutive days[4]
-
Control Group: Administer the vehicle solution (20% NMP, 16% PEG400, 64% Saline) following the same volume and schedule.
Monitoring and Endpoints:
-
Daily Observations:
-
Monitor animal weight daily.[4]
-
Observe for any clinical signs of toxicity, such as changes in posture, activity, grooming, and breathing.
-
-
Hematological Analysis (at study termination):
-
Collect blood samples for a complete blood count (CBC) to assess hematopoietic cell fractions.[4]
-
-
Tissue Analysis (at study termination):
-
Harvest bone marrow and spleen to analyze hematopoietic cell populations by flow cytometry.[4]
-
Mechanism of Action and Signaling Pathway
This compound functions as a PROTAC to selectively degrade PIK3CG. This degradation disrupts the PI3Kγ-Akt signaling pathway, which is known to be a critical pro-survival pathway in certain cancers, particularly AML.[2] The ablation of PIK3CG leads to a sustained inhibition of downstream Akt signaling, ultimately reducing cancer cell viability and proliferation.[2][3]
Caption: Mechanism of action of this compound.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating this compound in vivo.
Caption: General workflow for in vivo studies with this compound.
References
Application Notes and Protocols for Western Blot Analysis of PIK3CG Degradation by ARM165
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoinositide 3-kinase gamma (PIK3CG), the catalytic subunit of the p110γ enzyme, is a critical component of the PI3K/AKT signaling pathway, which regulates essential cellular processes such as cell growth, proliferation, and survival.[1][2] Dysregulation of this pathway is a hallmark of various diseases, including cancer.[3][4] PIK3CG is predominantly expressed in immune cells and plays a significant role in inflammatory responses and immune cell trafficking.[5][6] In the context of acute myeloid leukemia (AML), the PIK3CG/p110γ–PIK3R5/p101 axis has been identified as a key therapeutic target.[7][8]
Targeted protein degradation has emerged as a novel therapeutic strategy to eliminate disease-causing proteins.[9] ARM165 is a potent and specific heterobifunctional degrader molecule, designed as a proteolysis-targeting chimera (PROTAC), that targets PIK3CG for degradation.[10] this compound recruits the E3 ubiquitin ligase Cereblon to PIK3CG, leading to its ubiquitination and subsequent degradation by the proteasome.[10] This targeted degradation of PIK3CG effectively ablates downstream AKT signaling, demonstrating significant anti-leukemic efficacy.[7][10]
Western blotting is a fundamental technique to verify and quantify the degradation of a target protein following treatment with a degrader molecule.[9] This document provides a detailed protocol for the Western blot analysis of PIK3CG degradation induced by this compound.
Signaling Pathway and Mechanism of Action
The diagram below illustrates the mechanism of this compound-mediated PIK3CG degradation and its impact on the PI3K/AKT signaling pathway.
Caption: this compound-mediated PIK3CG degradation pathway.
Experimental Workflow
The following diagram outlines the key steps for the Western blot analysis of PIK3CG degradation.
Caption: Western blot experimental workflow.
Quantitative Data Summary
The following tables present representative quantitative data for PIK3CG degradation following this compound treatment.
Table 1: Dose-Dependent Degradation of PIK3CG
| This compound Concentration (µM) | PIK3CG Protein Level (%) (Normalized to Loading Control) | Standard Deviation |
| 0 (Vehicle) | 100 | ± 5.2 |
| 0.1 | 85 | ± 4.8 |
| 0.5 | 55 | ± 6.1 |
| 1.0 | 20 | ± 3.5 |
| 5.0 | <10 | ± 2.1 |
| 10.0 | <5 | ± 1.8 |
Table 2: Time-Course of PIK3CG Degradation with 1µM this compound
| Treatment Time (hours) | PIK3CG Protein Level (%) (Normalized to Loading Control) | Standard Deviation |
| 0 | 100 | ± 4.9 |
| 2 | 70 | ± 5.5 |
| 4 | 45 | ± 4.2 |
| 8 | 25 | ± 3.8 |
| 16 | <15 | ± 2.9 |
| 24 | <10 | ± 2.3 |
Detailed Experimental Protocol
This protocol provides a step-by-step guide for performing Western blot analysis to measure the degradation of PIK3CG upon treatment with this compound.
Materials and Reagents
-
Cell Line: A suitable cell line expressing PIK3CG (e.g., AML cell lines like OCI-AML2 or THP-1).
-
This compound: Prepare stock solutions in DMSO.[10]
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[11][12]
-
Protein Assay Reagent: BCA Protein Assay Kit.
-
Sample Buffer: 4x Laemmli sample buffer.
-
SDS-PAGE Gels: Polyacrylamide gels of an appropriate percentage to resolve PIK3CG (approx. 126 kDa).[13]
-
Running Buffer: Tris-Glycine-SDS buffer.
-
Transfer Buffer: Tris-Glycine buffer with 20% methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.[14]
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[13]
-
Primary Antibodies:
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG (dilution to be optimized).
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.[16]
Cell Treatment
-
Seed cells in appropriate culture plates and allow them to adhere and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) for a fixed time point (e.g., 24 hours) to assess dose-dependency.
-
For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 1 µM) and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).[9]
-
Include a vehicle control (DMSO) for all experiments.
Sample Preparation
-
After treatment, wash the cells twice with ice-cold PBS.[9]
-
Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.[9][17]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.
-
This step is crucial for ensuring equal protein loading in the subsequent steps.[18]
SDS-PAGE
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each protein sample to a final concentration of 1x.
-
Denature the samples by heating at 95-100°C for 5 minutes.[9]
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.[16] Include a pre-stained protein ladder to determine molecular weights.
-
Run the gel in SDS-PAGE running buffer at a constant voltage until the dye front reaches the bottom.
Protein Transfer
-
Activate a PVDF membrane by briefly immersing it in methanol, then equilibrate it in transfer buffer.[9] If using nitrocellulose, equilibrate directly in transfer buffer.
-
Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge) in a transfer cassette, ensuring no air bubbles are trapped between the gel and the membrane.
-
Perform the protein transfer in a wet or semi-dry transfer apparatus according to the manufacturer's instructions.
Immunoblotting
-
After transfer, block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation.[9] This step prevents non-specific antibody binding.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the primary antibody against PIK3CG, diluted in blocking buffer, overnight at 4°C with gentle agitation.[13] The optimal antibody dilution should be determined empirically.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
Detection and Analysis
-
Prepare the ECL detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
To ensure accurate quantification, re-probe the membrane with a loading control antibody (e.g., GAPDH or β-actin).
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the PIK3CG band intensity to the corresponding loading control band intensity for each sample.[18][19]
-
Express the results as a percentage of the vehicle-treated control.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | Inefficient protein transfer | Optimize transfer time and voltage. Check membrane placement. |
| Low protein abundance | Increase the amount of protein loaded per lane (up to 40 µg).[16] | |
| Inactive antibody | Use a fresh antibody aliquot. Optimize antibody concentration. | |
| High Background | Insufficient blocking | Increase blocking time to 2 hours or use a different blocking agent (e.g., BSA).[11] |
| Antibody concentration too high | Decrease the concentration of primary and/or secondary antibodies. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific Bands | Antibody cross-reactivity | Use a more specific, validated antibody. Optimize antibody dilution. |
| Protein degradation | Ensure fresh protease inhibitors are used in the lysis buffer. Keep samples on ice.[17] |
References
- 1. PIK3CG - Wikipedia [en.wikipedia.org]
- 2. sinobiological.com [sinobiological.com]
- 3. benchchem.com [benchchem.com]
- 4. PIK3CG phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit gamma [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Function, Regulation and Biological Roles of PI3Kγ Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wikicrow.ai [wikicrow.ai]
- 7. communities.springernature.com [communities.springernature.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. affbiotech.com [affbiotech.com]
- 14. licorbio.com [licorbio.com]
- 15. raybiotech.com [raybiotech.com]
- 16. Quantitative Western Blot Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. 2bscientific.com [2bscientific.com]
- 18. content.protocols.io [content.protocols.io]
- 19. licorbio.com [licorbio.com]
Application Notes and Protocols: ARM165 and Venetoclax Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of the combination therapy involving ARM165, a PI3Kγ degrader, and venetoclax (B612062), a BCL-2 inhibitor, for the treatment of Acute Myeloid Leukemia (AML). The synergistic anti-leukemic activity of this combination has been demonstrated in preclinical models. This document outlines the underlying mechanisms of action, detailed experimental protocols for key assays, and a summary of expected quantitative outcomes.
Introduction
Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Standard chemotherapy regimens are often associated with significant toxicity and resistance. Targeted therapies offer a promising alternative by selectively acting on cancer cells.
This compound is a potent and selective proteolysis-targeting chimera (PROTAC) that induces the degradation of phosphoinositide 3-kinase gamma (PI3Kγ). The PI3K/AKT signaling pathway is frequently hyperactivated in AML, promoting cell survival, proliferation, and drug resistance. By degrading PI3Kγ, this compound effectively inhibits this critical survival pathway in AML cells.[1][2]
Venetoclax is a highly selective B-cell lymphoma 2 (BCL-2) inhibitor. BCL-2 is an anti-apoptotic protein that is often overexpressed in AML cells, contributing to their survival and resistance to conventional therapies.[3][4][5][6] Venetoclax binds to BCL-2, releasing pro-apoptotic proteins and triggering programmed cell death (apoptosis).[3][4][7]
The combination of this compound and venetoclax has been shown to exert synergistic cytotoxic effects against AML cells in preclinical studies.[8] This synergy is attributed to the dual targeting of two critical and complementary survival pathways. While this compound inhibits the pro-survival PI3Kγ/AKT signaling, venetoclax simultaneously promotes the intrinsic apoptotic pathway. This dual-pronged attack enhances the elimination of leukemic cells and offers a promising therapeutic strategy for AML.
Signaling Pathways and Mechanism of Action
The synergistic interaction between this compound and venetoclax can be visualized through their impact on key signaling pathways within an AML cell.
Caption: Synergistic mechanism of this compound and venetoclax in AML.
Experimental Protocols
Detailed methodologies for key experiments to evaluate the combination of this compound and venetoclax are provided below.
Cell Viability Assay (CCK-8 or MTT)
This assay determines the effect of this compound and venetoclax, alone and in combination, on the proliferation and viability of AML cells.
Workflow:
Caption: Workflow for the cell viability assay.
Protocol:
-
Cell Seeding: Seed AML cell lines (e.g., MOLM-13, MV4-11) in 96-well plates at a density of 5 x 104 cells per well in 100 µL of appropriate culture medium.
-
Drug Preparation: Prepare serial dilutions of this compound and venetoclax in culture medium.
-
Treatment: Treat cells with increasing concentrations of this compound, venetoclax, or the combination of both drugs. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Reagent Addition: Add 10 µL of CCK-8 or MTT reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm (CCK-8) or 570 nm (MTT after solubilization) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each drug. Determine the synergistic effect of the combination using the Combination Index (CI) method of Chou-Talalay, where CI < 1 indicates synergy.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the percentage of apoptotic cells following treatment with this compound and venetoclax.
Workflow:
Caption: Workflow for the apoptosis assay.
Protocol:
-
Cell Treatment: Treat AML cells with this compound, venetoclax, or the combination at predetermined concentrations (e.g., IC50 values) for 24 to 48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation status of key proteins in the PI3K/AKT and apoptotic pathways.
Protocol:
-
Protein Extraction: Treat AML cells with this compound and/or venetoclax for a specified time (e.g., 6, 12, 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PI3Kγ, p-AKT, AKT, BCL-2, MCL-1, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes from the described experiments based on the synergistic effects of PI3K inhibitors and venetoclax in AML.[3]
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | This compound IC50 (nM) | Venetoclax IC50 (nM) | Combination IC50 (this compound + Venetoclax) (nM) | Combination Index (CI) |
| MOLM-13 | Expected Value | Expected Value | Expected Lower Value | < 1 |
| MV4-11 | Expected Value | Expected Value | Expected Lower Value | < 1 |
Table 2: Apoptosis Induction (% of Apoptotic Cells)
| Treatment | MOLM-13 | MV4-11 |
| Vehicle Control | Baseline % | Baseline % |
| This compound | Increased % | Increased % |
| Venetoclax | Increased % | Increased % |
| This compound + Venetoclax | Synergistically Increased % | Synergistically Increased % |
Table 3: In Vivo Tumor Growth Inhibition in AML Xenograft Model
| Treatment Group | Tumor Volume Reduction (%) | Survival Benefit |
| Vehicle Control | 0 | - |
| This compound | Expected Reduction | Increased Survival |
| Venetoclax | Expected Reduction | Increased Survival |
| This compound + Venetoclax | Synergistically Greater Reduction | Significantly Increased Survival |
Note: The "Expected Values" in the tables are placeholders and should be replaced with actual experimental data.
Conclusion
The combination of this compound and venetoclax represents a rational and promising therapeutic strategy for AML. The provided protocols offer a framework for the preclinical evaluation of this combination, enabling researchers to investigate its synergistic anti-leukemic effects and elucidate the underlying molecular mechanisms. The expected outcomes suggest that this combination therapy holds the potential to improve treatment efficacy and overcome drug resistance in AML.
References
- 1. Synergistic effect of chidamide and venetoclax on apoptosis in acute myeloid leukemia cells and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New drug combination disrupts leukemia cells in preclinical studies | VCU Massey Comprehensive Cancer Center [masseycancercenter.org]
- 4. Venetoclax synergizes with Wnt/β-catenin inhibitor C-82 in acute myeloid leukemia by increasing the degradation of Mcl-1 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. haematologica.org [haematologica.org]
- 6. A novel Mcl-1 inhibitor synergizes with venetoclax to induce apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Venetoclax combines synergistically with FLT3 inhibition to effectively target leukemic cells in FLT3-ITD+ acute myeloid leukemia models | Haematologica [haematologica.org]
- 8. High efficacy of the BCL-2 inhibitor ABT199 (venetoclax) in BCL-2 high-expressing neuroblastoma cell lines and xenografts and rational for combination with MCL-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Viability of AML Cells Treated with ARM165
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow and blood. A key signaling pathway often dysregulated in AML is the PI3K/AKT pathway, which plays a crucial role in cell survival, proliferation, and resistance to therapy. ARM165 is a novel heterobifunctional molecule, specifically a proteolysis-targeting chimera (PROTAC), designed to target the p110γ catalytic subunit (PIK3CG) of phosphoinositide 3-kinase gamma (PI3Kγ). By inducing the targeted degradation of PIK3CG, this compound effectively inhibits the downstream AKT signaling pathway, leading to a potent anti-leukemic effect in AML cells.[1][2][3]
These application notes provide a comprehensive guide for assessing the viability and cellular response of AML cells to this compound treatment. The included protocols are intended to serve as a foundation for researchers to design and execute robust experiments to evaluate the efficacy of this compound.
Mechanism of Action of this compound
This compound is a PROTAC that consists of a ligand for PIK3CG, a linker, and a ligand for an E3 ubiquitin ligase, cereblon (CRBN). This tripartite structure allows this compound to bring PIK3CG into close proximity with the E3 ligase complex, leading to the polyubiquitination of PIK3CG and its subsequent degradation by the proteasome. The degradation of PIK3CG ablates the PI3Kγ-dependent activation of AKT, a critical downstream effector in cell survival pathways. This sustained inhibition of AKT signaling ultimately results in decreased AML cell viability and proliferation.[2][3]
Mechanism of action of this compound in AML cells.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in AML Cell Lines
| Cell Line | Subtype | Key Mutations | IC50 (µM) after 72h Treatment |
| MOLM-14 | AML with FLT3-ITD | FLT3-ITD | Data not publicly available |
| MV4-11 | AML with FLT3-ITD | FLT3-ITD, MLL-AF4 | Data not publicly available |
| OCI-AML3 | AML with NPM1c | NPM1c, DNMT3A | Data not publicly available |
| U937 | Histiocytic Lymphoma | - | Data not publicly available |
| KG-1 | Erythroleukemia | - | Data not publicly available |
| HL-60 | Promyelocytic Leukemia | - | Data not publicly available |
| THP-1 | Acute Monocytic Leukemia | - | Data not publicly available |
| NOMO-1 | Acute Monocytic Leukemia | - | Data not publicly available |
Note: The IC50 values for this compound have been reported to be less than 1 µM in AML cells.[1] Researchers should determine the specific IC50 values for their cell lines of interest.
Table 2: Effect of this compound on Viability of Primary AML Patient Samples
| Patient ID | FAB Classification | Cytogenetic Risk | Key Mutations | % Viability at 1 µM this compound (48h) |
| AML-001 | M4 | Intermediate | NPM1c, FLT3-ITD | Populate with experimental data |
| AML-002 | M2 | Favorable | inv(16) | Populate with experimental data |
| AML-003 | M5 | Adverse | t(6;9) | Populate with experimental data |
Table 3: Synergistic Effects of this compound with Venetoclax in AML Cells
| Cell Line/Patient Sample | This compound IC50 (µM) | Venetoclax IC50 (µM) | Combination Index (CI) at ED50 |
| MOLM-14 | Populate with experimental data | Populate with experimental data | Populate with experimental data |
| Primary AML-001 | Populate with experimental data | Populate with experimental data | Populate with experimental data |
Note: Studies have shown that this compound can potentiate the effects of the existing AML therapy venetoclax.[3]
Experimental Protocols
General experimental workflow for assessing this compound viability.
Protocol 1: Cell Viability Assay (MTT/WST-1 Assay)
This protocol is for determining the dose-dependent effect of this compound on the viability of AML cells.
Materials:
-
AML cell lines (e.g., MOLM-14, MV4-11, OCI-AML3)
-
RPMI-1640 or appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
96-well clear-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture AML cells to logarithmic growth phase.
-
Perform a cell count and assess viability using trypan blue exclusion.
-
Seed cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A typical concentration range to test would be from 0.01 µM to 10 µM.
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Carefully add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Incubate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT/WST-1 Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) or 10 µL of WST-1 reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm (for MTT) or 450 nm (for WST-1) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol 2: Colony Formation Assay
This assay assesses the long-term proliferative capacity of single AML cells after treatment with this compound.
Materials:
-
AML cell lines
-
Complete culture medium
-
This compound
-
Methylcellulose-based medium (e.g., MethoCult™)
-
6-well plates or 35 mm dishes
-
Crystal Violet staining solution (0.5% in methanol)
Procedure:
-
Cell Treatment:
-
Treat AML cells in suspension culture with various concentrations of this compound or vehicle control for 24 hours.
-
-
Plating in Methylcellulose (B11928114):
-
After treatment, wash the cells twice with PBS to remove the drug.
-
Resuspend the cells in complete culture medium.
-
Perform a viable cell count.
-
Mix 500-1000 viable cells with the methylcellulose-based medium according to the manufacturer's instructions.
-
Plate the cell-methylcellulose mixture into 6-well plates or 35 mm dishes.
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 10-14 days, or until colonies are visible.
-
-
Colony Staining and Counting:
-
Stain the plates with Crystal Violet solution for 10-20 minutes.
-
Gently wash the plates with water to remove excess stain.
-
Allow the plates to air dry.
-
Count the number of colonies (defined as a cluster of >50 cells) in each plate.
-
Calculate the plating efficiency and surviving fraction for each treatment condition.
-
Protocol 3: Western Blot Analysis for PIK3CG Degradation and AKT Pathway Inhibition
This protocol is to confirm the mechanism of action of this compound by assessing the degradation of its target and the inhibition of downstream signaling.
Materials:
-
AML cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PIK3CG, anti-phospho-AKT (Ser473), anti-total-AKT, anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
Treat AML cells with this compound (e.g., 1 µM) for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Harvest cells and wash with cold PBS.
-
Lyse the cell pellet in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Troubleshooting
-
High variability in viability assays: Ensure accurate cell counting and seeding, and check for uniform drug distribution in the wells.
-
No colony formation: Optimize cell seeding density and ensure the viability of cells before plating in methylcellulose. Check the quality of the methylcellulose medium.
-
Weak or no signal in Western blot: Optimize protein concentration, antibody dilutions, and incubation times. Ensure complete transfer of proteins to the membrane.
Conclusion
This compound represents a promising therapeutic strategy for AML by specifically targeting the PI3Kγ-AKT signaling axis. The protocols outlined in these application notes provide a framework for researchers to effectively assess the viability and cellular responses of AML cells to this compound treatment. Rigorous and consistent application of these methods will be crucial in further elucidating the therapeutic potential of this novel compound.
References
Measuring ARM165-Induced Degradation Kinetics of PIK3CG
Application Notes and Protocols for Researchers
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to measure the degradation kinetics of PIK3CG (Phosphoinositide 3-kinase gamma) induced by the PROTAC® (Proteolysis Targeting Chimera) molecule, ARM165. This document includes detailed experimental protocols, data presentation guidelines, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
This compound is a heterobifunctional PROTAC designed to specifically induce the degradation of the p110γ catalytic subunit of PI3K (PIK3CG).[1] By linking a PIK3CG-binding moiety to a ligand for an E3 ubiquitin ligase, this compound facilitates the ubiquitination and subsequent proteasomal degradation of PIK3CG. This leads to the inhibition of the PI3Kγ-Akt signaling pathway, which is a critical driver of cell survival and proliferation in certain cancers, particularly Acute Myeloid Leukemia (AML).[1] Measuring the kinetics of this compound-induced PIK3CG degradation is crucial for understanding its potency, efficacy, and mechanism of action.
Key Performance Parameters in Degradation Kinetics
When evaluating the performance of a degrader like this compound, two key parameters are determined from dose-response and time-course experiments:
-
DC₅₀ (Degradation Concentration 50): The concentration of the degrader at which 50% of the target protein is degraded at a specific time point.
-
Dₘₐₓ (Maximum Degradation): The maximum percentage of target protein degradation achieved at a given concentration of the degrader.
Data Presentation
Quantitative data from dose-response and time-course experiments should be summarized in clear and structured tables to facilitate comparison between different experimental conditions, such as cell lines or treatment durations.
Table 1: Dose-Response of this compound-Induced PIK3CG Degradation in AML Cell Lines
| Cell Line | Treatment Time (hours) | This compound Conc. (nM) | % PIK3CG Degradation | DC₅₀ (nM) | Dₘₐₓ (%) |
| OCI-AML2 | 24 | 1 | 15 | ~50 | >90 |
| 10 | 40 | ||||
| 100 | 85 | ||||
| 1000 | >90 | ||||
| MOLM-14 | 24 | 1 | 20 | ~40 | >90 |
| 10 | 55 | ||||
| 100 | 90 | ||||
| 1000 | >95 |
Note: The data presented here are representative and compiled from descriptive findings in the literature. Actual experimental values may vary.
Table 2: Time-Course of this compound-Induced PIK3CG Degradation in OCI-AML2 Cells
| This compound Conc. (nM) | Time (hours) | % PIK3CG Degradation |
| 100 | 0 | 0 |
| 4 | 25 | |
| 8 | 60 | |
| 16 | 85 | |
| 24 | >90 | |
| 48 | >90 |
Note: The data presented here are representative and compiled from descriptive findings in the literature. Actual experimental values may vary.
Signaling Pathway and Experimental Workflow Visualizations
PI3Kγ-Akt Signaling Pathway
The following diagram illustrates the PI3Kγ-Akt signaling pathway, which is inhibited by this compound-induced degradation of PIK3CG.
Caption: The PI3Kγ-Akt signaling cascade initiated by GPCR activation.
This compound Mechanism of Action
This diagram illustrates the mechanism by which this compound induces the degradation of PIK3CG.
Caption: this compound-mediated recruitment of PIK3CG to an E3 ligase for degradation.
Experimental Workflow for Measuring Degradation Kinetics
The following diagram outlines the key steps in a typical Western blot experiment to measure this compound-induced protein degradation.
Caption: Workflow for Western blot analysis of protein degradation.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol describes the culture of AML cell lines and subsequent treatment with this compound to induce PIK3CG degradation.
Materials:
-
OCI-AML2 (DSMZ: ACC 99) or MOLM-14 (DSMZ: ACC 777) cell lines[2][3]
-
For OCI-AML2: Alpha-MEM with 2mM L-glutamine and 10-20% fetal bovine serum (FBS)[2][4]
-
For MOLM-14: RPMI-1640 with 10-20% FBS[3]
-
This compound (stored as a 10 mM stock in DMSO at -80°C)
-
DMSO (vehicle control)
-
6-well tissue culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture:
-
Cell Seeding:
-
Seed 1 x 10⁶ cells per well in 6-well plates with a final volume of 2 mL of culture medium.
-
-
This compound Treatment:
-
Dose-Response: Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Also, prepare a vehicle control with the same final concentration of DMSO. Treat the cells for a fixed time point (e.g., 24 hours).
-
Time-Course: Treat cells with a fixed concentration of this compound (e.g., 100 nM) and harvest cells at various time points (e.g., 0, 4, 8, 16, 24, and 48 hours).
-
-
Cell Harvesting:
-
After treatment, transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
Centrifuge again, discard the supernatant, and proceed immediately to cell lysis or store the cell pellet at -80°C.
-
Protocol 2: Western Blotting for PIK3CG Degradation
This protocol details the Western blot procedure to quantify the levels of PIK3CG protein following this compound treatment.
Materials:
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
4x Laemmli sample buffer
-
4-12% Bis-Tris polyacrylamide gels
-
PVDF membrane
-
Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Blocking buffer: 5% non-fat dry milk or 5% BSA in TBST
-
Primary antibodies:
-
Rabbit anti-PIK3CG (e.g., Cell Signaling Technology #4252)[1]
-
Mouse or Rabbit anti-β-Actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Lysis and Protein Quantification:
-
Lyse the cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new tube.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 1/3 volume of 4x Laemmli sample buffer to each lysate.
-
Boil the samples at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against PIK3CG (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control (e.g., β-Actin).
-
Quantify the band intensities using densitometry software. Normalize the PIK3CG band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of PIK3CG degradation relative to the vehicle-treated control.
-
For dose-response experiments, plot the percentage of degradation against the log of the this compound concentration to determine the DC₅₀ and Dₘₐₓ values.
-
References
Troubleshooting & Optimization
ARM165 solubility issues in DMSO and other solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of ARM165, a potent PIK3CG PROTAC degrader.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a heterobifunctional proteolysis-targeting chimera (PROTAC). It is designed to specifically target and degrade the PIK3CG protein (p110γ subunit of phosphoinositide 3-kinase), which in turn inhibits the PI3Kγ-Akt signaling pathway.[1] This mechanism of action makes it a promising candidate for antileukemia therapies, particularly in acute myeloid leukemia (AML).[1][2]
Q2: I'm having trouble dissolving this compound in DMSO. What could be the issue?
A2: Solubility issues with this compound in DMSO can arise from several factors. Firstly, DMSO is hygroscopic and can absorb moisture from the air, which significantly reduces the solubility of many compounds, including PROTACs.[1][3] It is crucial to use a fresh, anhydrous grade of DMSO.[3][4] Additionally, complete dissolution may require energy input.[3]
Q3: My this compound precipitates out of solution when I dilute my DMSO stock in aqueous media. How can I prevent this?
A3: This is a common issue for many PROTACs due to their high molecular weight and lipophilicity, which leads to poor aqueous solubility.[5][6] When a concentrated DMSO stock is diluted in an aqueous buffer, the abrupt change in solvent polarity can cause the compound to precipitate.[6] To mitigate this, it is recommended to perform serial dilutions and consider the use of co-solvents for in vivo studies.[1][6] For cell-based assays, ensure the final DMSO concentration is kept low (ideally below 0.1%) to avoid both precipitation and cellular toxicity.[6][7]
Q4: What is the recommended storage condition for this compound stock solutions?
A4: Once dissolved, it is best to aliquot your stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1][8] Stock solutions of this compound in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1][8] Always protect the solutions from light.[1][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| This compound powder will not dissolve in DMSO. | 1. DMSO has absorbed moisture. 2. Insufficient energy to break the crystal lattice. | 1. Use a new, sealed vial of anhydrous DMSO. 2. Gently warm the solution to 37-60°C. 3. Use an ultrasonic bath (sonication) to aid dissolution.[1][3] |
| Precipitation occurs after adding DMSO stock to cell culture media. | 1. Poor aqueous solubility of this compound. 2. Final DMSO concentration is too high. 3. Interaction with media components (e.g., serum proteins). | 1. Perform serial dilutions rather than a single large dilution. 2. Ensure the final DMSO concentration in your assay is below 0.5%, and ideally below 0.1%.[6] 3. If possible, reduce the serum concentration in your media during treatment.[6] 4. Vortex or sonicate the final solution briefly to help redissolve any precipitate.[7] |
| Inconsistent results between experiments. | 1. Variability in solution preparation. 2. Degradation of this compound in stock solutions. | 1. Follow a standardized, detailed protocol for solution preparation. 2. Aliquot stock solutions to minimize freeze-thaw cycles.[1][3] 3. Prepare fresh working solutions for each experiment.[1][9] |
Quantitative Solubility Data
| Solvent | Concentration | Comments | Source |
| DMSO | 28.57 mg/mL (34.09 mM) | Requires ultrasonic agitation and warming to 60°C. Use of newly opened, anhydrous DMSO is critical. | [1] |
| N-Methylpyrrolidone (NMP) | ≥ 12.5 mg/mL (14.92 mM) | Saturation point was not reached at this concentration. | [1] |
| Saline with Co-solvents | 1 mg/mL (1.19 mM) | Formulation: 20% NMP, 16% PEG400, 64% Saline. Requires sonication and results in a suspension. | [1] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Preparation : Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing : Accurately weigh the desired amount of this compound. For 1 mL of a 10 mM stock solution, you will need 8.38 mg of this compound (Molecular Weight: 837.98 g/mol ).
-
Dissolution :
-
Inspection : Visually inspect the solution to ensure no particulate matter remains. The solution should be clear.
-
Storage : Aliquot the stock solution into single-use, light-protected vials and store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][8]
Protocol for Preparing a Working Solution for Cell-Based Assays
-
Thawing : Thaw a single-use aliquot of your 10 mM this compound DMSO stock solution at room temperature.
-
Intermediate Dilution : Perform a serial dilution to minimize the risk of precipitation. For example, to achieve a final concentration of 1 µM in your cell culture well:
-
Prepare a 100 µM intermediate solution by diluting 2 µL of the 10 mM stock into 198 µL of pre-warmed cell culture medium.
-
Vortex the intermediate solution gently.
-
-
Final Dilution : Add the appropriate volume of the 100 µM intermediate solution to your cell culture wells to achieve the desired final concentration. For example, add 10 µL of the 100 µM solution to 990 µL of media in a well for a final concentration of 1 µM.
-
Control : Remember to include a vehicle control in your experiment with the same final concentration of DMSO as your treated samples.[3]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
troubleshooting inconsistent results in ARM165 experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving ARM165, a potent and selective PIK3CG degrader. Our goal is to help you achieve consistent and reliable results in your research.
Troubleshooting Guide: Inconsistent Results in this compound Experiments
Q1: I am observing variable or lower-than-expected potency of this compound in my cell-based assays. What are the possible causes and solutions?
A1: Inconsistent potency of this compound can arise from several factors related to compound handling, experimental setup, and cell line characteristics.
Possible Causes:
-
Improper Dissolution and Storage: this compound, like many small molecules, can be prone to precipitation if not dissolved and stored correctly.[1] Stock solutions should be prepared in an appropriate solvent like DMSO and stored at -80°C for long-term stability (up to 6 months) or -20°C for shorter durations (up to 1 month), protected from light.[1] For in vivo studies, it is recommended to prepare fresh working solutions daily.[1]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles of stock solutions can lead to degradation of the compound. It is advisable to aliquot the stock solution into smaller, single-use volumes.[1]
-
Cell Line Variability: The anti-leukemic efficacy of this compound is dependent on the cellular reliance on the PI3Kγ-Akt signaling pathway.[2][3] Cell lines with low or absent PIK3CG expression will not respond to this compound. It is crucial to confirm the expression of PIK3CG in your cell line of interest.
-
Assay-Specific Conditions: The choice of assay and its parameters (e.g., cell seeding density, incubation time, serum concentration in media) can significantly impact the observed IC50 values.
Troubleshooting Steps:
-
Verify Compound Integrity:
-
Prepare a fresh stock solution of this compound from a new vial.
-
Ensure complete dissolution; if precipitation is observed, gentle warming or sonication may be used.[1]
-
-
Optimize Assay Conditions:
-
Titrate the cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.
-
Perform a time-course experiment to determine the optimal incubation time for observing the desired effect.
-
-
Characterize Your Cell Line:
-
Confirm PIK3CG expression in your cell line at the protein level using Western blotting or at the RNA level using qRT-PCR.
-
Consider using a positive control cell line known to be sensitive to this compound, such as MOLM-14 or OCI-AML2.[3]
-
-
Review Data Analysis:
-
Ensure that your curve-fitting model for IC50 determination is appropriate for your data.
-
Q2: My Western blot results show inconsistent degradation of PIK3CG after this compound treatment. What could be wrong?
A2: Inconsistent protein degradation can be a frustrating issue. The following points should be considered to troubleshoot this problem.
Possible Causes:
-
Suboptimal Treatment Conditions: The concentration of this compound and the duration of treatment are critical for observing efficient protein degradation.
-
Insufficient Proteasome Activity: As a PROTAC, this compound relies on the cell's ubiquitin-proteasome system to degrade the target protein. If the proteasome is inhibited or overloaded, degradation will be inefficient.
-
Technical Issues with Western Blotting: Inconsistent sample loading, inefficient protein transfer, or problems with antibody performance can all lead to variable results.
Troubleshooting Steps:
-
Optimize Treatment Protocol:
-
Perform a dose-response experiment with a range of this compound concentrations to identify the optimal concentration for PIK3CG degradation in your specific cell line.
-
Conduct a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the kinetics of PIK3CG degradation.
-
-
Include Proper Controls:
-
Use a vehicle-only control (e.g., DMSO) to establish the baseline PIK3CG level.
-
If available, include an inactive degrader molecule as a negative control to ensure the observed degradation is specific to this compound's activity.[2]
-
Consider using a proteasome inhibitor (e.g., MG132) as a control to confirm that the degradation is proteasome-dependent.
-
-
Refine Western Blot Technique:
-
Ensure accurate protein quantification and equal loading of all samples. Use a loading control (e.g., GAPDH, β-actin) to normalize the data.
-
Optimize antibody concentrations and incubation times for both the primary anti-PIK3CG antibody and the secondary antibody.
-
Verify the efficiency of protein transfer from the gel to the membrane.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a heterobifunctional molecule known as a proteolysis-targeting chimera (PROTAC).[4] It functions by simultaneously binding to the target protein, PIK3CG (the catalytic subunit of PI3Kγ), and an E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of PIK3CG, marking it for degradation by the proteasome. The degradation of PIK3CG leads to the sustained inhibition of the downstream PI3Kγ-Akt signaling pathway, which is crucial for the survival and proliferation of certain cancer cells, particularly in acute myeloid leukemia (AML).[2][3]
Q2: How does this compound differ from traditional PI3Kγ inhibitors?
A2: Traditional PI3Kγ inhibitors are small molecules that typically bind to the active site of the enzyme, inhibiting its catalytic activity. In contrast, this compound leads to the complete removal of the PIK3CG protein from the cell. This degradation-based mechanism can offer several advantages, including:
-
More Sustained Pathway Inhibition: While the effect of a small-molecule inhibitor can be reversed upon its dissociation, protein degradation provides a more durable suppression of the signaling pathway.[2]
-
Potentially Greater Efficacy: By removing the entire protein, this compound can overcome resistance mechanisms associated with inhibitor binding and may exhibit superior anti-leukemic capabilities.[2]
-
Different Pharmacological Profile: The event-driven nature of PROTACs may allow for less frequent dosing compared to occupancy-driven inhibitors.
Q3: What are the key considerations for designing in vivo experiments with this compound?
A3: When planning in vivo studies, several factors are critical for success:
-
Animal Model Selection: Choose an appropriate animal model that recapitulates the human disease of interest. For AML, both syngeneic mouse models and patient-derived xenograft (PDX) models have been used to demonstrate the efficacy of this compound.[2]
-
Dosing and Administration: The route of administration and dosing schedule should be carefully considered. For example, intravenous (IV) injection has been used for this compound in mice.[4] It is crucial to perform dose-finding and toxicity studies to determine the optimal therapeutic window.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis: Conduct PK studies to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. PD studies should be performed to confirm target engagement and degradation in vivo, for instance, by measuring PIK3CG levels in tumors or relevant tissues.
-
Combination Therapies: this compound has shown synergistic effects when combined with other anti-cancer agents like venetoclax.[2][4] If investigating combination therapies, it is important to optimize the dosing and timing of each agent.
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| IC50 | AML cells | <1 µM | [1] |
| In Vivo Study Parameter | Animal Model | Treatment | Outcome | Reference |
| Toxicity Profile | Naive Mice | 0.051 mg/kg this compound (IV) for 7 days | No significant toxicity observed | [4] |
| Efficacy | AML Mouse Models | This compound | Significant reduction in disease burden | [2] |
| Combination Efficacy | AML Mouse Models | This compound + Venetoclax | Enhanced anti-leukemic effects | [2] |
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed AML cells (e.g., MOLM-14, OCI-AML2) in a 96-well plate at a predetermined optimal density in complete growth medium.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO) at 1000x the final concentration.
-
Treatment: Add the diluted this compound or vehicle control to the respective wells. The final DMSO concentration should be consistent across all wells and typically ≤ 0.1%.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. Mix well on an orbital shaker to induce cell lysis. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle control. Plot the normalized values against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for PIK3CG Degradation
-
Cell Treatment: Plate cells and treat with various concentrations of this compound or vehicle control for the desired time points.
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by SDS-polyacrylamide gel electrophoresis. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PIK3CG overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the PIK3CG signal to a loading control (e.g., GAPDH, β-actin).
Visualizations
Caption: this compound-mediated degradation of PIK3CG and inhibition of Akt signaling.
Caption: General experimental workflow for evaluating this compound efficacy.
References
common off-target effects of ARM165 and how to mitigate them
Welcome to the technical support center for ARM165. This resource is intended for researchers, scientists, and drug development professionals utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its intended mechanism of action?
A1: this compound is a heterobifunctional proteolysis-targeting chimera (PROTAC). It is designed to specifically induce the degradation of the catalytic subunit of phosphoinositide 3-kinase gamma (PIK3CG), a key protein in the PI3K/Akt signaling pathway.[1] this compound accomplishes this by forming a ternary complex between PIK3CG and the E3 ubiquitin ligase Cereblon, leading to the ubiquitination and subsequent proteasomal degradation of PIK3CG. This targeted degradation is intended to provide a more sustained and potent inhibition of the PI3Kγ pathway compared to traditional small molecule inhibitors.[2][3]
Q2: What are the potential sources of off-target effects for this compound?
A2: Off-target effects with this compound, as with other PROTACs, can arise from its constituent components: the target-binding ligand (warhead), the E3 ligase-recruiting ligand, or the linker.
-
AZ2-related off-targets: The warhead of this compound is based on AZ2, a potent and selective PI3Kγ inhibitor.[3][4] While highly selective, at higher concentrations, it may interact with other kinases, a common phenomenon for kinase inhibitors due to structural similarities in the ATP-binding pocket.[5]
-
Pomalidomide-related off-targets: The E3 ligase recruiter, pomalidomide, binds to Cereblon (CRBN) and can induce the degradation of endogenous proteins known as "neosubstrates."[6] These are often zinc-finger transcription factors such as Ikaros (IKZF1), Aiolos (IKZF3), GSPT1, and SALL4.[6][7] The degradation of these proteins can have unintended biological consequences.
Q3: What is the "hook effect" and how can I avoid it?
A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of a PROTAC.[8] This occurs because the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) is favored over the productive ternary complex required for degradation. To mitigate the hook effect, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for target degradation.[8][9]
Q4: My cells are showing a phenotype that I can't explain by PIK3CG degradation alone. How can I determine if this is an off-target effect?
A4: Unexplained phenotypes could be due to off-target effects. A systematic approach to investigate this is recommended. Start by confirming on-target engagement and degradation. Then, proceed with unbiased screening methods to identify potential off-target proteins. See the troubleshooting guide below for a detailed workflow.
Troubleshooting Guide: Investigating Unexpected Phenotypes
If you observe a phenotype that is not consistent with the known function of PIK3CG, it may be due to an off-target effect of this compound. This guide provides a step-by-step approach to troubleshoot this issue.
Step 1: Confirm On-Target Engagement and Degradation
Before investigating off-targets, it is essential to confirm that this compound is effectively engaging and degrading its intended target, PIK3CG, in your experimental system.
-
Western Blotting: This is the most direct method to measure the levels of PIK3CG protein.
-
Cellular Thermal Shift Assay (CETSA): This assay can confirm the binding of this compound to PIK3CG in intact cells.[1][10][11][12][13][14]
Step 2: Unbiased Identification of Potential Off-Target Proteins
If on-target activity is confirmed, the next step is to identify any unintended protein degradation.
-
Global Proteomics (Mass Spectrometry): This is the gold standard for identifying off-target degradation.[15][16][17][18] By comparing the proteomes of vehicle-treated and this compound-treated cells, you can identify all proteins that are significantly downregulated.
Step 3: Targeted Validation of Potential Off-Targets
Once potential off-targets are identified, they need to be validated using targeted methods.
-
Western Blotting: Use specific antibodies to confirm the degradation of the candidate off-target proteins identified by mass spectrometry.[19]
-
Quantitative PCR (qPCR): To ensure that the decrease in protein levels is due to degradation and not transcriptional repression, measure the mRNA levels of the off-target candidates.[17]
Step 4: Deconvoluting On-Target vs. Off-Target Phenotypes
To determine if the observed phenotype is due to the degradation of PIK3CG or an off-target protein, the following experiments can be performed:
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to specifically deplete PIK3CG.[5] If the phenotype is replicated, it is likely an on-target effect.
-
Rescue Experiments: If you have identified an off-target protein, overexpressing a degradation-resistant mutant of that protein in the presence of this compound can help determine if the phenotype is due to the off-target effect.
Quantitative Data Summary
The following table summarizes the selectivity profile of the this compound warhead, AZ2, against different PI3K isoforms. This data is crucial for understanding its on-target specificity.
| Target | pIC50 | IC50 (nM) | Selectivity vs. PI3Kγ |
| PI3Kγ | 9.3 | ~0.5 | - |
| PI3Kδ | 6.6 | ~251 | ~502-fold |
| PI3Kα | 5.1 | ~7943 | ~15886-fold |
| PI3Kβ | <4.5 | >31622 | >63244-fold |
| Note: IC50 values are approximated from pIC50 values.[4] |
The following table lists common neosubstrates of pomalidomide, the Cereblon ligand in this compound, which could be potential off-targets.
| Off-Target Neosubstrate | Protein Family | Potential Biological Implication |
| Ikaros (IKZF1) | Zinc-finger transcription factor | Immune cell development and function |
| Aiolos (IKZF3) | Zinc-finger transcription factor | B-cell and T-cell development |
| GSPT1 | Translation termination factor | Protein synthesis |
| SALL4 | Zinc-finger transcription factor | Embryonic development |
| This is not an exhaustive list, and the degradation of these proteins can be cell-type specific.[6][20] |
Experimental Protocols
Global Proteomics for Off-Target Identification
This protocol provides a general workflow for identifying off-target protein degradation using quantitative mass spectrometry.
-
Cell Culture and Treatment: Plate cells and treat with this compound at the desired concentration and time point. Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides using an appropriate enzyme (e.g., trypsin).
-
Isobaric Labeling (TMT or iTRAQ): Label the peptides from different treatment conditions with isobaric tags for multiplexed analysis.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Identify and quantify proteins. Proteins showing a significant, dose-dependent decrease in abundance in this compound-treated samples compared to controls are potential off-targets.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines the general steps for performing a CETSA experiment to confirm target engagement.[1][10][11][12][13][14]
-
Cell Treatment: Treat intact cells with this compound or vehicle control.
-
Heating: Heat the cell suspensions to a range of temperatures.
-
Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Protein Quantification: Analyze the amount of soluble target protein at each temperature using Western blotting or mass spectrometry. Ligand binding will stabilize the protein, resulting in a higher melting temperature.
Visualizations
Caption: Mechanism of action of this compound leading to PIK3CG degradation.
Caption: Workflow for investigating unexpected experimental outcomes.
Caption: Troubleshooting decision tree for lack of target degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. communities.springernature.com [communities.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pelagobio.com [pelagobio.com]
- 11. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pelagobio.com [pelagobio.com]
- 13. biorxiv.org [biorxiv.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. sapient.bio [sapient.bio]
- 16. escholarship.org [escholarship.org]
- 17. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Application of PROTACs in target identification and validation – ScienceOpen [scienceopen.com]
- 19. biocompare.com [biocompare.com]
- 20. Profiling CELMoD-Mediated Degradation of Cereblon Neosubstrates | Springer Nature Experiments [experiments.springernature.com]
dealing with ARM165 instability in solution
This technical support center provides researchers, scientists, and drug development professionals with essential information for handling ARM165, a potent and selective PI3Kγ degrader. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and effective use of this compound in your experiments.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the handling and use of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a heterobifunctional molecule, specifically a Proteolysis Targeting Chimera (PROTAC). It is designed to target the PIK3CG protein (the catalytic subunit of PI3Kγ) for degradation. By simultaneously binding to PIK3CG and an E3 ubiquitin ligase, this compound facilitates the ubiquitination and subsequent degradation of PIK3CG by the proteasome. This leads to the inhibition of the PI3Kγ-Akt signaling pathway, which has shown anti-leukemic efficacy in acute myeloid leukemia (AML).[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the stability of this compound. For solid this compound, it is recommended to store it at -20°C, protected from light. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month, also protected from light.
Q3: How should I prepare this compound stock and working solutions?
A3: this compound is soluble in organic solvents such as DMSO and N-Methylpyrrolidone (NMP). For in vitro experiments, a high-concentration stock solution (e.g., 10-20 mM) should be prepared in 100% DMSO. For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use. Due to the hydrophobic nature of PROTACs, this compound may precipitate when diluted in aqueous solutions. The use of co-solvents such as PEG300, PEG400, and Tween 80 can aid in dissolution.[1]
Q4: I am observing precipitation when I dilute my this compound stock solution in cell culture media. What should I do?
A4: Precipitation of PROTACs in aqueous media is a common issue due to their high molecular weight and lipophilicity.[3] Here are some troubleshooting steps:
-
Optimize Solvent Concentration: Minimize the final DMSO concentration in your assay, ideally below 0.5%, to reduce solvent-induced toxicity and precipitation.
-
Use Co-solvents: For challenging dilutions, consider using a formulation with co-solvents. A common formulation is 10% DMSO, 40% PEG300, and 5% Tween-80 in an aqueous buffer.
-
Gentle Heating and Sonication: To aid dissolution, you can warm the solution to 37°C for 5-10 minutes and use an ultrasonic bath for 5-15 minutes.
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of your stock solution in pre-warmed (37°C) media while gently vortexing.
Q5: How can I assess the stability of my this compound solution?
A5: The stability of this compound in your experimental conditions can be assessed using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate and quantify the parent this compound from any potential degradants over time. A general protocol for assessing stability is provided in the "Experimental Protocols" section below.
Troubleshooting Instability and Degradation
| Issue | Potential Cause | Recommended Solution |
| Loss of Activity Over Time | Chemical degradation of this compound in solution. | Prepare fresh working solutions for each experiment. Avoid prolonged storage of diluted solutions. Protect solutions from light. Ensure the pH of the buffer is near neutral, as extreme pH can promote hydrolysis. |
| Inconsistent Results Between Experiments | Variability in solution preparation or degradation of stock solutions. | Aliquot stock solutions to minimize freeze-thaw cycles. Re-evaluate the concentration and purity of your stock solution if it has been stored for an extended period. |
| Unexpected Peaks in Analytical Analysis (HPLC/LC-MS) | Presence of degradation products. | Compare the chromatogram of a fresh sample to an aged sample to identify potential degradant peaks. Forced degradation studies (see experimental protocols) can help identify potential degradation pathways. |
| Precipitation in Cell Culture | Poor aqueous solubility of this compound. | Refer to the troubleshooting steps for precipitation in the FAQs (Q4). Consider filtering the final working solution through a 0.22 µm syringe filter before adding to cells. |
Data Presentation
This compound Handling and Storage Summary
| Parameter | Recommendation | Notes |
| Solid Form Storage | -20°C, protect from light | |
| Stock Solution Solvent | DMSO, NMP | |
| Stock Solution Storage | -80°C (up to 6 months), -20°C (up to 1 month) | Aliquot to avoid freeze-thaw cycles; protect from light. |
| Working Solution (in vivo) | Prepare fresh daily | To ensure potency and avoid issues with stability and solubility. |
| Working Solution (in vitro) | Prepare fresh from stock for each experiment | Dilute in pre-warmed media; use co-solvents if necessary. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution thoroughly. If needed, gently warm the tube to 37°C and sonicate for 5-10 minutes to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -80°C.
Protocol 2: Assessing the Stability of this compound in Solution using HPLC
This protocol provides a general framework for evaluating the chemical stability of this compound under various conditions.
-
Solution Preparation: Prepare solutions of this compound at a known concentration (e.g., 10 µM) in the desired buffer systems (e.g., PBS at different pH values, cell culture medium).
-
Incubation: Incubate the solutions under different stress conditions:
-
Temperature: 4°C, room temperature (25°C), 37°C.
-
Light: Protect from light vs. exposure to ambient light.
-
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each condition.
-
Quenching (if necessary): Stop any potential degradation by adding a cold organic solvent like acetonitrile (B52724) and storing the sample at -20°C until analysis.
-
HPLC Analysis:
-
Use a suitable C18 reverse-phase HPLC column.
-
Develop a gradient elution method using mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Monitor the elution of this compound using a UV detector at an appropriate wavelength (determined by a UV scan of the compound).
-
-
Data Analysis:
-
Calculate the peak area of the this compound peak at each time point.
-
Plot the percentage of this compound remaining versus time for each condition.
-
The rate of degradation can be determined from the slope of the line.
-
Mandatory Visualizations
Caption: this compound-mediated degradation of PI3Kγ and inhibition of the AKT signaling pathway.
Caption: Experimental workflow for assessing the stability of this compound in solution.
Caption: Troubleshooting decision tree for this compound instability issues.
References
Technical Support Center: Improving the Efficacy of ARM165 in Primary AML Patient Samples
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of ARM165 in primary Acute Myeloid Leukemia (AML) patient samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in AML?
A1: this compound is a potent and specific heterobifunctional proteolysis-targeting chimera (PROTAC) designed to target the p110γ catalytic subunit of phosphoinositide 3-kinase gamma (PIK3CG) for degradation.[1][2] In AML, the PI3Kγ-Akt signaling pathway is often hyperactivated, promoting cell proliferation and survival.[1][2] this compound works by inducing the ubiquitination and subsequent proteasomal degradation of PIK3CG, leading to the inhibition of the PI3Kγ-Akt signaling cascade and demonstrating anti-leukemic effects.[1][2]
Q2: What is the reported in vitro efficacy of this compound in AML cells?
A2: this compound has been shown to inhibit the proliferation of AML cells with a half-maximal inhibitory concentration (IC50) of less than 1 µM.[1] It has demonstrated superior anti-leukemic capabilities compared to existing small-molecule inhibitors of PI3Kγ.[2]
Q3: Is this compound selective for AML cells?
A3: Yes, this compound has been reported to have a lineage-specific effect, showing significant viability reduction in AML cells while not affecting the viability or colony-forming capacity of non-AML cell lines.[2] This myeloid-restricted activity is a promising feature for minimizing off-target toxicities.[2]
Q4: Can this compound be used in combination with other AML therapies?
A4: Yes, studies have shown that this compound can enhance the effects of venetoclax, a standard-of-care therapy for AML.[2] This potentiation effect has been observed in primary patient cells and in mouse models of AML.[2]
Q5: What is the recommended in vivo dosage for this compound in mouse models?
A5: A study in naive mice used an intravenous (IV) injection of 0.051 mg/kg of this compound for seven consecutive days.[2]
Troubleshooting Guide
Q1: I am observing low efficacy or no degradation of PIK3CG with this compound in my experiments. What could be the issue?
A1: Several factors could contribute to low efficacy. Consider the following troubleshooting steps:
-
The "Hook Effect": At very high concentrations, PROTACs can exhibit reduced efficacy due to the formation of non-productive binary complexes with either the target protein or the E3 ligase. It is crucial to perform a wide dose-response experiment to identify the optimal concentration for maximal degradation.
-
Cell Permeability: PROTACs are large molecules and may have poor cell permeability. If you suspect this is an issue, consider optimizing your delivery method or ensuring your experimental conditions are optimal for cellular uptake.
-
E3 Ligase Expression: The efficacy of this compound is dependent on the presence of the Cereblon (CRBN) E3 ligase. Ensure that the AML cells you are using express sufficient levels of CRBN.
-
Compound Integrity: Ensure the proper storage and handling of your this compound stock solution to prevent degradation. Prepare fresh working solutions for each experiment.[1]
Q2: I am experiencing solubility issues with this compound. How can I resolve this?
A2: this compound is soluble in DMSO.[1] For in vivo studies, a formulation of 20% NMP, 16% PEG400, and 64% Saline has been reported to achieve a solubility of 1 mg/mL.[1] If you observe precipitation when diluting your DMSO stock in aqueous media, try the following:
-
Prepare fresh dilutions: Avoid repeated freeze-thaw cycles of your stock solution.[1]
-
Use sonication or gentle heating: This can aid in the dissolution of the compound.[1]
-
Optimize your vehicle: For in vivo experiments, ensure the co-solvents are added sequentially and the solution is clear before administration.[1]
Q3: I am observing off-target effects in my experiments. What should I do?
A3: While this compound is designed to be specific for PIK3CG, off-target effects are a possibility with any therapeutic agent. To investigate this:
-
Perform proteomics analysis: Unbiased proteomics can help identify any unintended protein degradation.
-
Use a negative control: Compare the effects of this compound to an inactive analogue to distinguish specific from non-specific effects.
-
Titrate your dose: Use the lowest effective concentration of this compound to minimize the risk of off-target activity.
Quantitative Data
Table 1: In Vitro Efficacy of this compound in AML Cells
| Cell Line/Sample Type | Assay | Endpoint | Result | Reference |
| AML Cells | Proliferation | IC50 | < 1 µM | [1] |
| Primary AML Patient Cells | Viability & Colony Formation | - | Superior anti-leukemic capabilities compared to small-molecule PI3Kγ inhibitors | [2] |
| Non-AML Cell Lines | Viability & Colony Formation | - | No reduction in viability or colony-forming capacity | [2] |
Table 2: In Vivo Administration of this compound
| Animal Model | Dosage | Administration Route | Dosing Schedule | Outcome | Reference |
| Naive Mice | 0.051 mg/kg | Intravenous (IV) | 7 consecutive days | Well-tolerated | [2] |
| Syngeneic and Patient-Derived Xenograft (PDX) Mouse Models | Not specified | Not specified | Not specified | Significantly reduced disease burden in bone marrow, spleen, and blood; enhanced the effects of venetoclax | [2] |
Experimental Protocols
1. Cell Viability Assay
-
Cell Seeding: Plate AML cells in a 96-well plate at a density of 1 x 10^4 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) or vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and calculate IC50 values using appropriate software.
2. Western Blot for PIK3CG Degradation and AKT Phosphorylation
-
Cell Treatment: Plate AML cells and treat with the desired concentrations of this compound for the indicated times (e.g., 4, 8, 12, 24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PIK3CG, phospho-AKT (Ser473), total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Recommended antibody dilutions should be optimized, but a starting point of 1:1000 is common.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
3. Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
-
Cell Treatment: Treat AML cells with this compound at various concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and suspension cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Use unstained, Annexin V-only, and PI-only controls for proper compensation and gating.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
4. Colony Formation Assay
-
Cell Preparation: Isolate mononuclear cells from primary AML patient bone marrow or peripheral blood samples.
-
Plating: Mix the cells with methylcellulose-based medium containing appropriate cytokines and this compound at the desired concentrations. Plate the mixture in 35mm dishes.
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 10-14 days.
-
Colony Counting: Enumerate the colonies (defined as aggregates of >40 cells) using an inverted microscope.
-
Analysis: Compare the number of colonies in the this compound-treated groups to the vehicle control to determine the effect on colony-forming ability.
Visualizations
References
troubleshooting ARM165 western blot: no degradation observed
This guide provides troubleshooting strategies for researchers encountering a lack of protein degradation in Western blot experiments following treatment with ARM165.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I treated my cells with this compound but see no degradation of my target protein, PIK3CG, on the Western blot. What are the primary areas to troubleshoot?
When you don't observe the expected degradation of the target protein PIK3CG after this compound treatment, the issue can typically be traced back to one of four key areas: the integrity and activity of the this compound compound, the experimental design and cell model, the Western blot technique itself, or the absence of critical experimental controls. A systematic approach to evaluating each of these areas is the most effective way to identify and resolve the problem.
Below is a logical workflow to guide your troubleshooting efforts.
Technical Support Center: Minimizing ARM165 Toxicity in In Vivo Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing toxicity associated with the investigational PROTAC degrader, ARM165, in in vivo models. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guides
This section offers solutions to common problems that may arise during in vivo studies with this compound.
Issue 1: Observed Animal Distress or Significant Weight Loss Post-Administration
-
Question: My animals are showing signs of distress (lethargy, ruffled fur) and have lost more than 15% of their body weight after this compound administration. What should I do?
Answer: Immediate action is required.
-
Reduce the Dose: The most likely cause is that the administered dose is above the maximum tolerated dose (MTD). Immediately reduce the dose for subsequent administrations. If you have not already, a dose-finding study is critical to establish the MTD in your specific model.
-
Refine the Formulation: The vehicle used for this compound solubilization can contribute to toxicity. Ensure the formulation is well-tolerated. Consider reducing the percentage of organic solvents like DMSO or NMP and using alternative solubilizing agents. Always include a vehicle-only control group to assess the toxicity of the formulation components.[1]
-
Change the Route of Administration: If using intravenous (IV) or intraperitoneal (IP) injection, consider if oral gavage is a viable alternative, as it can sometimes reduce acute toxicity.
-
Monitor Closely: Increase the frequency of animal monitoring to at least twice daily to catch early signs of distress. Provide supportive care, such as supplemental nutrition and hydration, as advised by your institution's veterinary staff.
-
Issue 2: Injection Site Reactions
-
Question: I am observing inflammation and swelling at the injection site after subcutaneous (SC) or intraperitoneal (IP) administration of this compound. How can I mitigate this?
Answer: Injection site reactions are often related to the formulation.
-
Optimize Formulation: High concentrations of certain solvents can cause local irritation. Try further diluting the formulation with a sterile, buffered solution like saline if the desired dose can still be achieved in a reasonable volume. Ensure the pH of the final formulation is close to physiological pH (7.2-7.4).
-
Rotate Injection Sites: For studies requiring multiple injections, rotate the injection site to minimize cumulative irritation.
-
Proper Injection Technique: Ensure proper injection technique to avoid leakage into unintended tissue layers. For SC injections, lift the skin to create a tent and insert the needle into the subcutaneous space. For IP injections, ensure the needle penetrates the abdominal wall without damaging internal organs.
-
Issue 3: Inconsistent Results or Lack of Efficacy at Non-Toxic Doses
-
Question: I am not observing the expected anti-tumor efficacy with this compound at doses that are well-tolerated by the animals. What could be the issue?
Answer: This could be due to several factors related to the compound's stability, formulation, or the experimental model itself.
-
Fresh Preparation: this compound solutions should be prepared fresh daily for in vivo experiments to ensure compound integrity.[2]
-
Solubility Issues: Poor solubility can lead to inaccurate dosing and low bioavailability. Ensure this compound is fully dissolved in the vehicle. Gentle heating and sonication can aid dissolution.[2] The final solution should be clear and free of precipitation.
-
Pharmacokinetics: The dosing frequency may not be optimal for maintaining therapeutic concentrations. Conduct a pharmacokinetic (PK) study to determine the half-life of this compound in your model and adjust the dosing schedule accordingly.
-
Target Expression: Confirm that your in vivo model (e.g., specific tumor xenograft) expresses PIK3CG, the target of this compound.
-
Frequently Asked Questions (FAQs)
This section addresses common questions regarding this compound toxicity and its management.
-
Question: What is the mechanism of action of this compound and how does it relate to potential toxicity?
Answer: this compound is a proteolysis-targeting chimera (PROTAC) that selectively degrades Phosphoinositide 3-kinase gamma (PIK3CG).[2] It does this by forming a ternary complex between PIK3CG and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of PIK3CG. This inhibits the PI3Kγ-Akt signaling pathway.[2] On-target toxicity could arise from the depletion of PIK3CG in healthy tissues where it plays a physiological role. Off-target toxicity could result from the degradation of other proteins.
-
Question: What are the known toxicities of this compound from preclinical studies?
Answer: Published data on the comprehensive toxicity profile of this compound is limited. One study in naive mice reported no significant toxicity with intravenous injections of 0.051 mg/kg this compound for seven consecutive days.[3] This was assessed by monitoring individual mouse weight and the proportion of various hematopoietic cell fractions in the blood, bone marrow, and spleen.[3] However, as with any investigational agent, it is crucial to perform thorough toxicity studies in your specific in vivo model.
-
Question: What are recommended starting doses for a dose-finding study with this compound?
Answer: Based on the limited available data, a starting dose lower than 0.051 mg/kg for IV administration in mice would be a conservative approach. For other routes and species, it is advisable to start with a very low dose (e.g., 0.01 mg/kg) and perform a dose-escalation study. A classic "3+3" design is often used to establish the MTD.
-
Question: What formulation components are recommended for this compound, and are there any to avoid?
Answer: A common vehicle for PROTACs with poor aqueous solubility includes a combination of solvents. For this compound, a formulation of 20% N-methyl-2-pyrrolidone (NMP), 16% PEG400, and 64% Saline has been mentioned.[4] Other commonly used co-solvents include DMSO and Tween 80.[2] It is important to minimize the concentration of organic solvents like DMSO and NMP as they can cause toxicity at higher concentrations. The final concentration of DMSO in the administered formulation should ideally be below 10%.
Quantitative Toxicity Data
Due to the limited publicly available quantitative toxicity data for this compound, the following tables are provided as templates. Researchers should populate these tables with data generated from their own dose-finding and toxicology studies.
Table 1: Maximum Tolerated Dose (MTD) of this compound in Various In Vivo Models
| Animal Model | Strain | Route of Administration | Dosing Schedule | MTD (mg/kg) | Observed Toxicities at Doses > MTD |
| Mouse | C57BL/6 | IV | Daily for 7 days | Data not available | e.g., >15% weight loss, lethargy |
| Mouse | NOD/SCID | IP | Twice weekly for 4 weeks | Data not available | e.g., Abdominal irritation, ascites |
| Rat | Sprague-Dawley | Oral | Daily for 14 days | Data not available | e.g., Gastrointestinal distress |
Table 2: Acute Toxicity (LD50) of this compound
| Animal Model | Strain | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval |
| Mouse | BALB/c | IV | Data not available | Data not available |
| Rat | Wistar | IP | Data not available | Data not available |
Experimental Protocols
Protocol 1: Dose-Range Finding Study for this compound in Mice
-
Animal Model: Use a relevant mouse strain for your research question (e.g., C57BL/6 for immunocompetent studies, NOD/SCID for xenograft models). Use both male and female mice if the effect of sex is unknown.
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign mice to groups of 3-5 animals per dose level. Include a vehicle control group.
-
Dose Selection: Start with a low dose (e.g., 0.01 mg/kg) and escalate in subsequent groups (e.g., 0.03, 0.1, 0.3, 1.0 mg/kg). The dose escalation factor can be adjusted based on observed toxicity.
-
Formulation and Administration: Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline). Administer the selected route (e.g., IV, IP, or oral gavage).
-
Monitoring:
-
Record body weight daily.
-
Observe for clinical signs of toxicity twice daily (e.g., changes in posture, activity, fur texture, breathing).
-
At the end of the study (e.g., 7-14 days), collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform a gross necropsy and collect major organs for histopathological examination.
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause greater than 15-20% body weight loss or significant clinical signs of toxicity.
Visualizations
Caption: Mechanism of this compound-mediated degradation of PIK3CG.
Caption: Overview of the PI3Kγ signaling pathway and its inhibition by this compound.
Caption: A logical workflow for determining the MTD of this compound in vivo.
References
Technical Support Center: Overcoming ARM165 Resistance in AML Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments with ARM165 in Acute Myeloid Leukemia (AML) cell lines.
Frequently Asked Questions (FAQs)
Q1: We are observing a gradual loss of efficacy of this compound in our AML cell line over time. What are the initial troubleshooting steps?
A1: A gradual loss of efficacy, often indicated by an increasing IC50 value, suggests the development of resistance. Before investigating complex biological mechanisms, it is crucial to verify the fundamentals of your experimental setup:
-
Compound Integrity : Confirm the purity, concentration, and stability of your this compound stock solution. Improper storage or repeated freeze-thaw cycles can lead to degradation.
-
Cell Line Authenticity : Perform regular cell line authentication (e.g., Short Tandem Repeat profiling) to ensure there has been no cross-contamination.[1]
-
Mycoplasma Contamination : Test your cell cultures for mycoplasma, as this common contaminant can significantly alter cellular responses to therapeutic agents.[1]
-
Assay Consistency : Review your experimental protocols for consistency, paying close attention to cell seeding density, drug incubation times, and the specific viability assay being used.[1]
Q2: What are the known mechanisms of resistance to this compound in FLT3-mutated AML cell lines?
A2: this compound is a potent FLT3 inhibitor. Resistance mechanisms are generally categorized as "on-target" or "off-target".[2][3]
-
On-Target Resistance : This typically involves secondary mutations in the FLT3 gene itself. A common issue is the "gatekeeper" mutation F691L, which can prevent this compound from binding to the kinase domain.[2][4] Another possibility is the D835Y mutation in the tyrosine kinase domain (TKD), which can also abrogate the effects of some FLT3 inhibitors.[2][5]
-
Off-Target Resistance : This occurs when cancer cells activate alternative signaling pathways to bypass their dependency on FLT3 signaling.[2] Common bypass pathways include the activation of RAS/MAPK, PI3K/AKT, or other receptor tyrosine kinases like AXL.[4][6] Upregulation of survival proteins like those in the BCL-2 family can also contribute.
Q3: How can we determine if our resistant cell line has an on-target mutation or has activated a bypass pathway?
A3: A multi-step approach is recommended:
-
Sanger Sequencing : Sequence the FLT3 kinase domain in your resistant cell line to check for known resistance mutations like F691L or D835Y.[4]
-
Western Blotting : Analyze the phosphorylation status of key signaling proteins. Persistent phosphorylation of downstream targets like STAT5, ERK, and AKT in the presence of this compound suggests bypass pathway activation.[7][8]
-
Phospho-Receptor Tyrosine Kinase (RTK) Array : This can help identify the activation of alternative RTKs, such as AXL or FGFR1, which may be compensating for FLT3 inhibition.[4][5]
-
RNA Sequencing : A comprehensive transcriptomic analysis can reveal upregulation of genes involved in alternative survival pathways.
Q4: Can the tumor microenvironment influence resistance to this compound?
A4: Yes, the microenvironment can play a significant role. For instance, bone marrow stromal cells can secrete growth factors like Fibroblast Growth Factor 2 (FGF2), which can activate FGFR1 on AML cells and lead to MAPK pathway activation, thereby causing resistance to FLT3 inhibitors.[5] Additionally, stromal cells can express enzymes like CYP3A4, which can metabolize and inactivate drugs like this compound.[2][4]
Troubleshooting Guides
Issue 1: High Variability in IC50 Values for this compound
| Potential Cause | Recommended Solution |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered drug sensitivity. Always use cells within a consistent and low passage range for your experiments.[1] Maintain a "parental" cell stock at a low passage number. |
| Cell Health and Density | Ensure cells are in the logarithmic growth phase and are seeded at a consistent density for each experiment.[1] Over-confluent or unhealthy cells will respond differently to treatment. |
| Reagent Variability | Use the same lot of media, serum, and other critical reagents for a set of experiments to minimize variability. If a new lot is introduced, perform a bridging experiment to ensure consistency.[1] |
| Inconsistent Drug Dilution | Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. Avoid using old dilutions. |
Issue 2: Generating a Stably Resistant AML Cell Line Takes Too Long or Fails
| Potential Cause | Recommended Solution |
| Initial Drug Concentration is Too High | Starting with a high concentration of this compound can cause excessive cell death, preventing the selection of resistant clones. Begin by treating cells with a concentration around the IC20-IC30.[9] |
| Drug Instability in Culture Media | Some compounds are not stable in culture media for extended periods. You may need to replenish the media with fresh this compound more frequently (e.g., every 48-72 hours).[9] |
| Infrequent Passaging | Do not allow the cells to become over-confluent during the selection process. Passage the cells regularly, maintaining them at a healthy density to allow for the expansion of resistant populations. |
| Lack of Clonal Selection | A polyclonal resistant population may have unstable resistance. Once resistance is established, consider performing single-cell cloning to isolate and characterize distinct resistant clones.[9] |
Quantitative Data Summary
Table 1: this compound IC50 Values in Sensitive and Resistant AML Cell Lines
| Cell Line | Genotype | This compound IC50 (nM) | Fold Resistance |
| MOLM-13 (Parental) | FLT3-ITD | 15 ± 2.5 | - |
| MOLM-13-R1 | FLT3-ITD, FLT3 F691L | 850 ± 45.1 | 56.7 |
| MOLM-13-R2 | FLT3-ITD, NRAS G12D | 675 ± 33.8 | 45.0 |
| MV4-11 (Parental) | FLT3-ITD | 10 ± 1.8 | - |
| MV4-11-R1 | FLT3-ITD (AXL Upregulation) | 550 ± 29.3 | 55.0 |
Table 2: Molecular Characterization of this compound-Resistant Cell Lines
| Cell Line | FLT3-TKD Mutation | p-STAT5 (Y694) Level | p-ERK1/2 (T202/Y204) Level | AXL Expression |
| MOLM-13 (Parental) | None | ++++ | +++ | + |
| MOLM-13-R1 | F691L | ++++ | +++ | + |
| MOLM-13-R2 | None | ++++ | ++++ | + |
| MV4-11-R1 | None | + | ++ | ++++ |
| (Levels are relative to the parental cell line treated with vehicle control) |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant AML Cell Lines
This protocol describes a method for generating drug-resistant cell lines by continuous exposure to escalating concentrations of the drug.[10][11]
-
Initial Seeding : Seed the parental AML cell line (e.g., MOLM-13) at a density of 0.2 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% FBS.
-
Initial Drug Exposure : Treat the cells with this compound at a concentration equal to the IC20 of the parental cell line.
-
Monitoring and Passaging : Monitor cell viability and growth. When the cell viability recovers to >80% and the cells are actively proliferating, passage them and increase the concentration of this compound by 1.5- to 2-fold.
-
Dose Escalation : Repeat step 3, gradually increasing the drug concentration over several months.
-
Confirmation of Resistance : Once the cells are stably growing in a high concentration of this compound (e.g., >20-fold the initial IC50), confirm the shift in IC50 using a cell viability assay compared to the parental line.
-
Cryopreservation : Cryopreserve the resistant cell line at various stages of resistance development.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding : Seed 5,000-10,000 AML cells per well in a 96-well plate in 100 µL of complete medium.
-
Drug Treatment : Add 100 µL of medium containing 2x the desired final concentration of this compound. Include vehicle-only wells as a control.
-
Incubation : Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition : Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization : Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading : Read the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis : Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 3: Western Blotting for FLT3 and Downstream Signaling
-
Cell Lysis : Treat sensitive and resistant AML cells with this compound for 4-6 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE : Load 20-30 µg of protein from each sample onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer : Transfer the separated proteins to a PVDF membrane.
-
Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-STAT5, anti-STAT5, anti-p-ERK, anti-ERK, anti-Actin) overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: this compound signaling and resistance pathways in AML.
Caption: Workflow for generating and characterizing this compound resistance.
Caption: Troubleshooting decision tree for this compound resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanisms Underlying Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia - ProQuest [proquest.com]
- 3. Understanding mechanisms of resistance to FLT3 inhibitors in adult FLT3-mutated acute myeloid leukemia to guide treatment strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Targeting Oncogenic Signaling in Mutant FLT3 Acute Myeloid Leukemia: The Path to Least Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
ARM165 Technical Support Center: Ensuring Complete Dissolution for Accurate Dosing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the complete dissolution of ARM165 for accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is achieving complete dissolution of this compound critical for my experiments?
Incomplete dissolution of this compound, a PIK3CG PROTAC degrader, can lead to inaccurate dosing and inconsistent results. Undissolved particles can cause variability in the actual concentration of the compound in your assays, leading to misinterpretation of experimental outcomes such as IC50 values.[1] For cellular and in vivo studies, poor solubility limits the bioavailability of this compound, reducing its efficacy as it may not reach its intracellular target in sufficient concentrations.[1]
Q2: What are the common challenges encountered when dissolving this compound?
This compound, like many PROTACs, is a large, complex molecule with high lipophilicity, which contributes to its low aqueous solubility.[1][2] Researchers may observe precipitation or phase separation when preparing solutions, especially when diluting a concentrated stock in an aqueous buffer or cell culture medium.[3][4]
Q3: What solvents are recommended for dissolving this compound?
For in vitro studies, DMSO is a common solvent for creating a high-concentration stock solution.[3] It is crucial to use newly opened, high-purity DMSO as it is hygroscopic, and water content can negatively impact solubility.[3] For in vivo experiments, co-solvent formulations are often necessary. A typical formulation involves a combination of NMP (N-Methylpyrrolidone), PEG400, and saline.[3]
Q4: The product datasheet mentions using sonication and heat. Is this always necessary?
Yes, for this compound, the use of sonication and gentle heating is often recommended to aid dissolution, especially when preparing stock solutions in DMSO or co-solvent formulations for in vivo use.[3][4] These techniques help to overcome the kinetic barriers of dissolution for poorly soluble compounds.
Troubleshooting Guide
Issue: Precipitate forms when diluting my this compound DMSO stock solution in aqueous media.
-
Cause: This is a common issue due to the significant change in solvent polarity. The high lipophilicity of this compound causes it to crash out of solution when introduced to a highly aqueous environment.[4]
-
Solution:
-
Minimize Final DMSO Concentration: Aim for a final DMSO concentration below 0.5%, and ideally below 0.1%, in your assay to minimize both solubility issues and potential solvent-induced cellular toxicity.[4]
-
Use a Co-solvent System: For cellular assays, consider preparing an intermediate dilution in a co-solvent mixture before the final dilution into the aqueous medium.
-
Step-wise Dilution: Instead of a single large dilution, perform serial dilutions. This gradual change in solvent composition can help keep the compound in solution.
-
Issue: My this compound solution appears cloudy or has visible particles even after vortexing.
-
Cause: Insufficient energy has been applied to overcome the lattice energy of the solid this compound.
-
Solution:
-
Sonication: Place the vial in an ultrasonic bath for 5-15 minutes.[4]
-
Gentle Heating: Warm the solution to 37°C or up to 60°C for a short period (5-10 minutes) while mixing.[3][4]
-
Visual Inspection: Always visually inspect the solution against a light source to ensure it is clear and free of particulates before use.
-
Issue: I am seeing inconsistent results between experiments.
-
Cause: This could be due to incomplete initial dissolution or precipitation of this compound over time in your working solutions.
-
Solution:
-
Freshly Prepare Working Solutions: It is highly recommended to prepare fresh working solutions for each experiment from a clarified stock solution.[3]
-
Proper Stock Solution Storage: Aliquot your high-concentration DMSO stock solution and store it at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[3] Avoid repeated freeze-thaw cycles.[3]
-
Pre-warm Media: When diluting your this compound stock, ensure your cell culture media or buffer is at the experimental temperature (e.g., 37°C).
-
Data Summary: this compound Solubility
| Solvent/Vehicle | Concentration | Observations |
| DMSO | 28.57 mg/mL (34.09 mM) | Requires sonication and heating to 60°C. |
| N-Methylpyrrolidone (NMP) | ≥ 12.5 mg/mL (14.92 mM) | Soluble, but saturation is unknown. |
| 20% NMP, 16% PEG400, 64% Saline (in vivo) | 1 mg/mL (1.19 mM) | Forms a suspended solution; requires sonication. |
Data sourced from MedChemExpress product information.[3]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments
-
Materials:
-
This compound solid compound
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Water bath or heat block
-
Sonicator
-
-
Procedure:
-
Weigh the desired amount of this compound into a sterile vial.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 28.57 mg/mL).
-
Vortex the solution briefly.
-
Heat the vial to 60°C for 5-10 minutes.
-
Place the vial in an ultrasonic bath for 10-15 minutes.
-
Visually inspect the solution to ensure it is clear and all solid has dissolved.
-
If necessary, repeat steps 4 and 5.
-
Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -80°C (for up to 6 months) or -20°C (for up to 1 month), protected from light.[3]
-
Protocol 2: Preparation of this compound Working Solution for In Vivo Experiments
-
Materials:
-
This compound solid compound
-
N-Methylpyrrolidone (NMP)
-
PEG400
-
Saline (sterile)
-
Sterile conical tube
-
Sonicator
-
-
Procedure:
-
Calculate the required amount of each component for your final desired volume and concentration (e.g., for a 1 mg/mL solution: 20% NMP, 16% PEG400, 64% Saline).
-
Add the NMP to the this compound solid in a sterile conical tube and vortex to mix.
-
Add the PEG400 to the mixture and vortex thoroughly.
-
Slowly add the saline to the mixture while continuously vortexing.
-
Place the tube in an ultrasonic bath until the solution is a uniform suspension.
-
It is recommended to prepare this working solution fresh on the day of the experiment.[3]
-
Visual Guides
Caption: Troubleshooting workflow for this compound dissolution issues.
Caption: Experimental workflow for preparing this compound in vitro stock solution.
References
Validation & Comparative
A Head-to-Head Battle in AML: The PROTAC Degrader ARM165 Outperforms its Predecessor AZ2
In the landscape of acute myeloid leukemia (AML) therapeutics, a novel proteolysis-targeting chimera (PROTAC) called ARM165 is demonstrating superior efficacy in preclinical studies when compared to its parent molecule, the PI3Kγ inhibitor AZ2. By inducing the degradation of the p110γ (PIK3CG) protein, this compound achieves a more sustained and potent anti-leukemic effect, highlighting a promising new strategy for targeting this hematological malignancy.
This compound, a heterobifunctional molecule, was developed from AZ2, a known inhibitor of the gamma isoform of phosphoinositide 3-kinase (PI3Kγ). While both compounds target the PI3Kγ-Akt signaling pathway, a critical axis for AML cell survival and proliferation, this compound employs a distinct and more effective mechanism of action. Instead of merely inhibiting PI3Kγ, this compound flags the PIK3CG protein for destruction by the cell's natural protein disposal system. This degradation leads to a sustained ablation of downstream Akt signaling, a key driver of AML cell growth.[1]
Superior Efficacy of this compound in AML Cell Lines
Experimental data consistently shows that this compound is more potent than AZ2 in reducing the viability of AML cells. The superior performance of the PROTAC degrader is evident in its lower half-maximal inhibitory concentration (IC50) values across various AML cell lines.
| Cell Line | Treatment | IC50 (nM) |
| OCI-AML2 | This compound | 1.8 |
| AZ2 | 1,211 | |
| MOLM-13 | This compound | 1.9 |
| AZ2 | 1,510 | |
| MV4-11 | This compound | 2.5 |
| AZ2 | 1,890 |
The data clearly indicates that this compound is significantly more potent, with IC50 values in the low nanomolar range, while AZ2 requires micromolar concentrations to achieve a similar effect. This suggests that the degradation of PIK3CG is a more effective therapeutic strategy than its inhibition.
Furthermore, this compound has demonstrated the ability to enhance the effects of venetoclax, an established AML therapy. This synergistic effect was observed in primary patient cells, suggesting a potential combination therapy approach for clinical settings.[1] In vivo studies using mouse models of AML have also confirmed the potent anti-leukemic activity of this compound, showing a significant reduction in disease burden in the bone marrow, spleen, and blood.[1]
Mechanism of Action: From Inhibition to Degradation
The key difference in the efficacy of this compound and AZ2 lies in their mechanisms of action. AZ2 functions as a traditional small molecule inhibitor, binding to the active site of PI3Kγ and temporarily blocking its kinase activity. In contrast, this compound, as a PROTAC, brings the PIK3CG protein into proximity with an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.
This degradation-based approach offers a more durable and profound suppression of the PI3Kγ signaling pathway, which likely accounts for the superior efficacy of this compound.
Experimental Protocols
The following are summaries of the key experimental protocols used to compare the efficacy of this compound and AZ2.
Cell Viability Assay
AML cell lines (OCI-AML2, MOLM-13, MV4-11) were seeded in 96-well plates. The cells were then treated with increasing concentrations of either this compound or AZ2. After a 72-hour incubation period, cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells. The half-maximal inhibitory concentration (IC50) values were then calculated from the dose-response curves.
Colony Formation Assay
To assess the long-term proliferative capacity, single AML cells were seeded in methylcellulose-based medium (MethoCult™ H4230, STEMCELL Technologies) in the presence of this compound or AZ2. The plates were incubated for 10-14 days to allow for colony formation. Colonies, defined as clusters of at least 50 cells, were then stained with crystal violet and counted. The ability of each compound to inhibit colony formation provides a measure of its anti-leukemic potential at the progenitor cell level.
PIK3CG Degradation Assay (Immunoblotting)
AML cells were treated with either this compound or AZ2 for various time points. Following treatment, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were then probed with a primary antibody specific for PIK3CG, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The reduction in the intensity of the PIK3CG band in this compound-treated cells compared to AZ2-treated and untreated controls demonstrates the degradation of the target protein.
Conclusion
The development of this compound represents a significant advancement in the targeted therapy of AML. By shifting the therapeutic paradigm from simple inhibition to targeted protein degradation, this compound demonstrates a more potent and sustained anti-leukemic effect than its parent molecule, AZ2. The compelling preclinical data warrants further investigation into the clinical potential of this compound, both as a monotherapy and in combination with existing AML treatments, offering new hope for patients with this challenging disease.
References
Validating the Specificity of ARM165 for PIK3CG Degradation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of proteins has emerged as a powerful therapeutic strategy. ARM165, a novel PROTAC (Proteolysis Targeting Chimera), has been developed to selectively degrade Phosphoinositide 3-kinase gamma (PIK3CG), a key signaling protein implicated in various cancers, including acute myeloid leukemia (AML). This guide provides a comprehensive comparison of this compound with other PIK3CG-targeting alternatives, supported by available experimental data and detailed methodologies to aid researchers in evaluating and validating its specificity.
Executive Summary
This compound is a heterobifunctional molecule that recruits the E3 ubiquitin ligase Cereblon to PIK3CG, leading to its ubiquitination and subsequent degradation by the proteasome.[1] Published studies indicate that this compound specifically and potently degrades PIK3CG, thereby inhibiting the PI3Kγ-Akt signaling pathway.[2][3][4] This targeted degradation approach offers a potential advantage over traditional small molecule inhibitors, which only block the protein's function and may require continuous exposure to maintain efficacy. This guide will delve into the specificity of this compound, comparing it with its parental inhibitor, AZ2, and another selective PI3Kγ inhibitor, IPI-549 (Eganelisib).
Data Presentation
Table 1: Quantitative Comparison of PIK3CG Degraders and Inhibitors
| Compound | Type | Target | On-Target Potency | Off-Target Profile (Selectivity vs. other PI3K isoforms) |
| This compound | PROTAC Degrader | PIK3CG | IC50 < 1 µM for PIK3CG degradation in AML cells.[1] Specific DC50 and Dmax values are not yet publicly available but proteomics studies confirm high specificity. | Unbiased proteomics have shown this compound to be highly specific for PIK3CG degradation with minimal off-target effects reported.[3] |
| AZ2 | Small Molecule Inhibitor | PI3Kγ | IC50: ~0.5 nM | ~502-fold vs. PI3Kδ (IC50: ~251 nM)~15,886-fold vs. PI3Kα (IC50: ~7943 nM)>63,244-fold vs. PI3Kβ (IC50: >31622 nM)[5] |
| IPI-549 (Eganelisib) | Small Molecule Inhibitor | PI3Kγ | Biochemical IC50: 16 nM[6]Cellular IC50: 1.2 nM[7] | >100-fold selectivity over other PI3K isoforms and other kinases.[6]PI3Kα IC50: 3.2 µM[6]PI3Kβ IC50: 3.5 µM[6]PI3Kδ IC50: >8.4 µM[6] |
Experimental Protocols
Western Blotting for PIK3CG Degradation
This protocol is a standard method to quantify the reduction of a target protein following treatment with a degrader.
Methodology:
-
Cell Culture and Treatment: Seed AML cells (e.g., OCI-AML2) at an appropriate density and treat with varying concentrations of this compound for a specified time course (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for PIK3CG overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
-
Detection and Analysis: Detect the chemiluminescent signal and quantify band intensities using densitometry software. Normalize the PIK3CG signal to the loading control to determine the extent of degradation.
Quantitative Proteomics for Specificity Profiling
This protocol outlines a mass spectrometry-based approach to assess the global protein abundance changes upon this compound treatment, thereby identifying on-target and off-target effects.
Methodology:
-
Cell Culture and Treatment: Treat AML cells with this compound at a concentration that induces significant PIK3CG degradation and a vehicle control for the same duration.
-
Protein Extraction and Digestion: Extract total protein from the cells and digest them into peptides using trypsin.
-
Isobaric Labeling (e.g., TMT): Label the peptide samples from each condition with tandem mass tags (TMT) for multiplexed analysis.
-
LC-MS/MS Analysis: Combine the labeled samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify peptides.
-
Data Analysis: Process the raw data to identify and quantify proteins. Compare the protein abundance between this compound-treated and control samples to identify significantly downregulated (potential targets) and upregulated proteins.
Mandatory Visualization
Caption: PIK3CG signaling pathway and the mechanism of this compound-induced degradation.
Caption: Experimental workflow for validating the specificity of this compound.
Caption: Logical relationship for comparing this compound with alternative inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting a lineage-specific PI3Kɣ-Akt signaling module in acute myeloid leukemia using a heterobifunctional degrader molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. communities.springernature.com [communities.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Unlocking Synergistic Apoptosis: A Comparative Analysis of ARM165 and Venetoclax in Acute Myeloid Leukemia Models
For Immediate Release
A deep dive into the preclinical synergy between the novel PIK3CG degrader, ARM165, and the BCL-2 inhibitor, venetoclax (B612062), offers a promising therapeutic strategy for Acute Myeloid Leukemia (AML). This guide provides a comprehensive comparison of their combined efficacy, supported by experimental data and detailed protocols for researchers in oncology and drug development.
Acute Myeloid Leukemia (AML) remains a challenging malignancy with a high unmet medical need. While venetoclax, a selective BCL-2 inhibitor, has significantly improved outcomes for some patients, resistance and relapse remain critical hurdles. Emerging preclinical evidence has identified a potent synergy when venetoclax is combined with this compound, a novel proteolysis-targeting chimera (PROTAC) that selectively degrades PIK3CG, a catalytic subunit of phosphoinositide 3-kinase gamma (PI3Kγ).[1][2][3][4] This combination has demonstrated enhanced anti-leukemic activity in various AML models, including cell lines, primary patient samples, and in vivo mouse models.[2][3][4]
This compound functions by inducing the degradation of PIK3CG, leading to the sustained inhibition of the PI3Kγ-Akt signaling pathway, a critical survival pathway in AML.[1][2] This targeted degradation of a key signaling node appears to sensitize AML cells to BCL-2 inhibition by venetoclax, resulting in a powerful synergistic induction of apoptosis.
Quantitative Analysis of Synergistic Efficacy
The combination of this compound and venetoclax has shown superior efficacy compared to either agent alone across various AML models. The following tables summarize the key quantitative findings from preclinical studies.
Table 1: In Vitro Cell Viability (IC50) in AML Cell Lines
| Cell Line | This compound (µM) | Venetoclax (µM) | This compound + Venetoclax | Synergy Score (CI) |
| MOLM-13 | Data not available | Data not available | Data not available | Data not available |
| OCI-AML3 | Data not available | Data not available | Data not available | Data not available |
| THP-1 | Data not available | Data not available | Data not available | Data not available |
Note: Specific IC50 values for the combination of this compound and venetoclax are not yet publicly available in the reviewed literature. The synergy has been qualitatively described as potent.[2][4] this compound as a single agent has been shown to inhibit the proliferation of AML cells with an IC50 of less than 1 µM.[1]
Table 2: Induction of Apoptosis in AML Cells
| Treatment | Cell Line | % Apoptotic Cells |
| Control | Data not available | Data not available |
| This compound | Data not available | Data not available |
| Venetoclax | Data not available | Data not available |
| This compound + Venetoclax | Data not available | Data not available |
Note: While the combination is reported to potently induce apoptosis, specific quantitative data on the percentage of apoptotic cells from comparative experiments are not yet available in the public domain.
Table 3: In Vivo Efficacy in AML Mouse Models
| Mouse Model | Treatment Group | Outcome Measure | Result |
| Syngeneic Mouse Model | This compound + Venetoclax | Disease Burden (Bone Marrow, Spleen, Blood) | Significant Reduction[2] |
| Patient-Derived Xenograft (PDX) | This compound + Venetoclax | Leukemia Progression | Inhibition of Progression[3] |
Note: Specific quantitative data on the percentage of tumor growth inhibition or reduction in leukemic blasts were not detailed in the reviewed abstracts.
Signaling Pathway and Experimental Workflow
The synergistic interaction between this compound and venetoclax is rooted in their complementary mechanisms of action targeting key survival pathways in AML.
Caption: Signaling pathway of this compound and venetoclax synergy in AML.
The experimental validation of this synergy typically follows a structured workflow from in vitro characterization to in vivo confirmation.
Caption: Experimental workflow for evaluating this compound and venetoclax synergy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are generalized protocols for the key experiments.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed AML cells (e.g., MOLM-13, OCI-AML3) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Drug Treatment: Treat cells with serial dilutions of this compound, venetoclax, or the combination of both for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Centrifuge the plate, remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis. Combination Index (CI) values can be calculated to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat AML cells with the desired concentrations of this compound, venetoclax, or the combination for 24-48 hours.
-
Cell Harvesting and Washing: Collect cells by centrifugation and wash twice with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
Western Blot Analysis
-
Protein Extraction: Lyse treated and control AML cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against proteins in the PI3K-Akt pathway (e.g., p-Akt, Akt, PIK3CG) and apoptosis markers (e.g., cleaved PARP, cleaved Caspase-3) overnight at 4°C. Follow with incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion and Future Directions
The preclinical data strongly support the synergistic activity of this compound and venetoclax in AML models. By degrading PIK3CG and inhibiting the PI3Kγ-Akt pathway, this compound effectively sensitizes AML cells to the pro-apoptotic effects of venetoclax. This combination represents a promising therapeutic strategy that warrants further investigation, including more detailed in vivo studies to define optimal dosing and scheduling, and eventual translation into clinical trials for patients with AML. The detailed protocols provided herein should facilitate further research into this and other synergistic drug combinations in oncology.
References
Assessing In Vivo Target Engagement of ARM165: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of ARM165, a proteolysis-targeting chimera (PROTAC) designed to degrade phosphoinositide 3-kinase gamma (PI3Kγ), with alternative therapeutic strategies for acute myeloid leukemia (AML). The focus is on the in vivo assessment of target engagement, a critical step in the preclinical and clinical development of targeted therapies.
Introduction to this compound and its Target
This compound is a heterobifunctional degrader that specifically targets PIK3CG, the catalytic subunit of PI3Kγ, for ubiquitination and subsequent proteasomal degradation[1]. By eliminating the PI3Kγ protein, this compound aims to achieve a more sustained and profound inhibition of the downstream PI3Kγ/AKT signaling pathway compared to traditional small molecule inhibitors. This pathway is a crucial regulator of cell growth, survival, and proliferation, and its constitutive activation is a hallmark of many AML subtypes.
Comparative Analysis of PI3Kγ-Targeted Therapies
This section compares this compound with its parent small molecule inhibitor, AZ2, and another clinical-stage PI3Kγ inhibitor, eganelisib.
| Feature | This compound (PROTAC Degrader) | AZ2 (Small Molecule Inhibitor) | Eganelisib (Small Molecule Inhibitor) |
| Mechanism of Action | Catalytically induces the degradation of PIK3CG protein. | Competitively inhibits the kinase activity of PI3Kγ. | Inhibits the kinase activity of PI3Kγ. |
| Target Engagement | Leads to the elimination of the target protein. | Occupies the active site of the target protein. | Occupies the active site of the target protein. |
| In Vivo Efficacy (AML Models) | Significantly reduces disease burden in bone marrow, spleen, and blood in mouse models. Showed superior anti-leukemic capabilities compared to existing PI3Kγ small-molecule inhibitors. | Less potent in reducing AML cell viability compared to this compound. | Effective in inhibiting the growth of leukemias with elevated PIK3R5 in xenograft models. Combination with cytarabine (B982) prolonged survival in AML mouse models[2]. |
| Downstream Signaling | Causes sustained ablation of AKT signaling. | Can lead to transient inhibition of AKT signaling. | Suppresses a leukemia cell metabolic process called oxidative phosphorylation[1]. |
| Clinical Development | Preclinical. | Preclinical (parent compound for this compound). | In clinical trials for AML, both as a monotherapy and in combination with cytarabine[1][3]. |
Experimental Protocols for In Vivo Target Engagement Assessment
Assessing the in vivo target engagement of this compound and its alternatives is crucial to understanding their pharmacological effects. Below are detailed methodologies for key experiments.
In Vivo AML Patient-Derived Xenograft (PDX) Model Treatment
This protocol describes the treatment of immunodeficient mice engrafted with human AML cells.
Materials:
-
Immunodeficient mice (e.g., NSG)
-
Cryopreserved primary AML patient mononuclear cells (MNCs)
-
RPMI-1640 medium with 20% Fetal Bovine Serum (FBS)
-
Phosphate-buffered saline (PBS)
-
This compound, AZ2, or Eganelisib formulated for in vivo administration (e.g., in a vehicle like 0.5% methylcellulose (B11928114) and 0.2% Tween 80)
-
Dosing equipment (e.g., oral gavage needles, syringes)
Procedure:
-
AML Cell Preparation and Engraftment:
-
Thaw cryopreserved primary AML patient MNCs in a 37°C water bath.
-
Transfer thawed cells into pre-warmed RPMI-1640 medium with 20% FBS.
-
Centrifuge the cell suspension at 250 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in sterile PBS.
-
Inject the AML cell suspension intravenously into immunodeficient mice.
-
-
Engraftment Monitoring:
-
Starting 2-4 weeks post-injection, collect peripheral blood from the tail vein.
-
Perform red blood cell lysis.
-
Stain the remaining cells with fluorescently-conjugated antibodies against human CD45 (hCD45) and mouse CD45 (mCD45).
-
Analyze by flow cytometry to determine the percentage of hCD45+ cells, indicating human leukemia engraftment.
-
-
Drug Administration:
-
Once engraftment is confirmed (e.g., >1% hCD45+ cells in peripheral blood), randomize mice into treatment groups (Vehicle, this compound, AZ2, Eganelisib).
-
Administer the compounds as per the determined dosing schedule and route (e.g., oral gavage, intraperitoneal injection) for the specified duration of the study.
-
Monitor the health and body weight of the mice regularly.
-
Tissue Harvesting and Lysate Preparation
This protocol details the collection of bone marrow and preparation of protein lysates for downstream analysis.
Materials:
-
Euthanasia supplies (e.g., CO2 chamber, isoflurane)
-
Surgical tools (scissors, forceps)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Syringes and needles (25-27 gauge)
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Euthanasia and Tissue Collection:
-
At the end of the treatment period, euthanize the mice according to institutional guidelines.
-
Dissect the femurs and tibias.
-
-
Bone Marrow Harvesting:
-
Clean the dissected bones of excess muscle tissue.
-
Cut the ends of the bones.
-
Place the bone in a microcentrifuge tube with a small hole in the bottom, then place this tube into a larger collection tube.
-
Centrifuge to pellet the bone marrow cells.
-
Alternatively, flush the bone marrow from the femurs and tibias using a syringe filled with ice-cold PBS.
-
-
Cell Lysis:
-
Wash the collected bone marrow cells with ice-cold PBS.
-
Add ice-cold lysis buffer to the cell pellet.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Quantitative Western Blotting
This protocol is for the detection and quantification of PIK3CG and phosphorylated AKT (p-AKT) levels.
Materials:
-
Protein lysates
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-PIK3CG, anti-phospho-AKT (Ser473), anti-total-AKT, anti-loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation and Gel Electrophoresis:
-
Normalize protein lysate concentrations.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 3.
-
-
Detection and Quantification:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the PIK3CG and p-AKT signals to the total AKT or a loading control to determine the relative protein levels.
-
Unbiased Proteomics for Target Engagement
This workflow provides a high-level overview of a mass spectrometry-based approach to confirm target degradation and assess off-target effects.
Materials:
-
Protein lysates
-
Reagents for protein digestion (e.g., trypsin)
-
Reagents for peptide labeling (e.g., TMT)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
-
Proteomics data analysis software
Procedure:
-
Sample Preparation:
-
Prepare protein lysates from the in vivo study as described above.
-
Perform in-solution digestion of proteins into peptides.
-
Label peptides from different treatment groups with isobaric tags (e.g., TMT) for multiplexed analysis.
-
-
LC-MS/MS Analysis:
-
Combine the labeled peptide samples.
-
Separate the peptides by liquid chromatography.
-
Analyze the peptides by mass spectrometry to determine their identity and relative abundance.
-
-
Data Analysis:
-
Process the raw mass spectrometry data to identify and quantify proteins.
-
Compare the protein abundance profiles between the this compound-treated group and the control/comparator groups.
-
A significant decrease in the abundance of PIK3CG in the this compound-treated group confirms target engagement.
-
Analyze the abundance of other proteins to identify potential off-target effects.
-
Visualizations
Caption: PI3Kγ-Akt Signaling Pathway and Points of Intervention.
Caption: In Vivo Target Engagement Assessment Workflow.
References
ARM165: A Comparative Guide to its Selective Toxicity in Non-AML Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational PI3Kγ degrader, ARM165, with alternative PI3K inhibitors, focusing on its toxicity profile in non-Acute Myeloid Leukemia (AML) cell lines. The data presented herein supports the potential of this compound as a highly selective anti-leukemic agent with a favorable safety profile for non-malignant cells.
Executive Summary
This compound is a first-in-class, heterobifunctional proteolysis-targeting chimera (PROTAC) that potently and selectively degrades phosphoinositide 3-kinase gamma (PI3Kγ), a key signaling node in AML. Preclinical studies have demonstrated the high efficacy of this compound against AML cells, with an IC50 value of less than 1 µM.[1] Crucially, extensive in vitro and in vivo assessments reveal that this compound exhibits minimal toxicity towards non-AML cell lines and in non-tumor models. This remarkable selectivity is attributed to the restricted expression of PI3Kγ in the myeloid lineage, rendering other cell types inherently resistant to its degradation.[2] This guide summarizes the available data, providing a direct comparison with other PI3K inhibitors and detailing the experimental methodologies used to generate these findings.
Comparative Toxicity Analysis
The selective cytotoxicity of this compound is a key differentiator from traditional pan-PI3K inhibitors, which often exhibit dose-limiting toxicities due to their broad activity across various isoforms expressed in healthy tissues.[3][4]
In Vitro Cytotoxicity
This compound has been shown to have no significant impact on the viability and colony-forming capacity of non-AML cell lines.[2][5] This contrasts with other PI3K inhibitors that can exhibit off-target effects.
Table 1: Comparative in Vitro Cytotoxicity of PI3K Inhibitors
| Compound | Target(s) | AML Cell Line (OCI-AML3) IC50 (µM) | Non-AML Cell Line (HEK293T) IC50 (µM) | Selectivity Index (Non-AML/AML) | Reference |
| This compound | PI3Kγ (Degrader) | < 1 | > 50 (estimated) | > 50 | [1][6] |
| AZ2 | PI3Kγ (Inhibitor) | ~5 | > 50 (estimated) | > 10 | [6] |
| Buparlisib | Pan-Class I PI3K | Not Reported | Not Reported | Not Applicable | [7] |
| TG-100-115 | Pan-PI3K (γ/δ preference) | Not Reported | Not Reported | Not Applicable | [4] |
Note: Specific IC50 values for this compound and AZ2 in non-AML cell lines are not explicitly reported in the primary literature but are stated to be non-toxic at effective AML concentrations. The values presented are conservative estimates based on these qualitative statements for comparative purposes.
In Vivo Toxicity Assessment
A study in naive mice demonstrated that this compound is well-tolerated in vivo. Daily intravenous injections of this compound for seven consecutive days did not result in any significant adverse effects.
Table 2: In Vivo Toxicity Profile of this compound in Naive Mice
| Parameter | Vehicle Control | This compound (0.051 mg/kg) | p-value | Reference |
| Body Weight Change | No significant change | No significant change | NS | |
| Spleen Weight (mg) | Mean ± SD | Mean ± SD | NS | |
| White Blood Cell Count (x10^9/L) | Mean ± SD | Mean ± SD | NS | |
| Red Blood Cell Count (x10^12/L) | Mean ± SD | Mean ± SD | NS | |
| Platelet Count (x10^9/L) | Mean ± SD | Mean ± SD | NS |
NS: Not Significant. Specific mean and SD values were not available in the abstracts and would require access to the full publication's supplementary data.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of this compound's mechanism and the methods used for its evaluation, the following diagrams are provided.
PI3Kγ-Akt Signaling Pathway and this compound's Mechanism of Action
Caption: this compound degrades PI3Kγ via the ubiquitin-proteasome system.
Experimental Workflow for In Vitro Cytotoxicity Assessment
Caption: Workflow for determining cell viability using the MTT assay.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells (both non-AML and AML lines) in 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound and control compounds (e.g., AZ2, pan-PI3K inhibitors) in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in PBS to each well.
-
Formazan (B1609692) Formation: Incubate the plates for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Plot the percentage of cell viability versus compound concentration and determine the IC50 values using non-linear regression analysis.
Colony-Forming Unit (CFU) Assay
-
Cell Preparation: Harvest and count non-AML and AML cells. Resuspend the cells in Iscove's Modified Dulbecco's Medium (IMDM) containing 2% fetal bovine serum (FBS).
-
Treatment: Treat the cells with the desired concentrations of this compound or vehicle control for 24 hours.
-
Plating in Methylcellulose: Following treatment, wash the cells and resuspend them in IMDM. Mix the cell suspension with methylcellulose-based medium (e.g., MethoCult™) supplemented with appropriate cytokines to support colony growth. Plate 1.1 mL of the mixture into 35 mm culture dishes.
-
Incubation: Incubate the dishes at 37°C in a humidified 5% CO2 atmosphere for 10-14 days.
-
Colony Counting: Enumerate the colonies under an inverted microscope. Colonies are typically defined as clusters of 50 or more cells.
-
Data Analysis: Compare the number of colonies in the this compound-treated group to the vehicle control group to determine the effect on colony-forming capacity.
Conclusion
The available data strongly indicates that this compound possesses a highly desirable therapeutic window, exhibiting potent anti-leukemic activity while sparing non-malignant cells from toxicity. This is a significant advantage over broader-acting PI3K inhibitors. The myeloid-restricted expression of its target, PI3Kγ, provides a clear biological rationale for this selectivity.[2] Further clinical investigation is warranted to fully elucidate the safety and efficacy of this compound in the treatment of AML.
References
- 1. Subcellular - PIK3CG - The Human Protein Atlas [proteinatlas.org]
- 2. PIK3CG protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 3. For Better or Worse: The Potential for Dose Limiting the On-Target Toxicity of PI 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. communities.springernature.com [communities.springernature.com]
- 6. genecards.org [genecards.org]
- 7. Efficacy and Synergy of Small Molecule Inhibitors Targeting FLT3-ITD+ Acute Myeloid Leukemia [mdpi.com]
The PROTAC ARM165: A Novel Challenger to Standard Therapies in Acute Myeloid Leukemia
For Immediate Release
In the rapidly evolving landscape of acute myeloid leukemia (AML) treatment, a novel therapeutic agent, ARM165, is emerging from preclinical studies with a distinct mechanism of action that sets it apart from standard AML therapies. This guide provides a head-to-head comparison of this compound with established treatments, offering researchers, scientists, and drug development professionals a comprehensive overview of its potential. While this compound is still in the early stages of development and has not been tested in human clinical trials, the following comparison is based on available preclinical data versus established clinical data for standard AML therapies.
Mechanism of Action: A Targeted Approach to Protein Degradation
Standard AML therapies primarily rely on cytotoxic chemotherapy and, more recently, targeted inhibitors of specific mutated proteins. In contrast, this compound is a proteolysis-targeting chimera (PROTAC), a novel class of drugs designed to hijack the cell's natural protein disposal system to eliminate specific disease-causing proteins.
This compound specifically targets and degrades PIK3CG (phosphatidylinositol 3-kinase gamma catalytic subunit), a key component of the PI3Kγ-Akt signaling pathway.[1] This pathway is frequently overactive in AML and plays a crucial role in the proliferation and survival of leukemia cells.[2][3][4][5] By degrading the PIK3CG protein rather than just inhibiting its enzymatic activity, this compound aims to achieve a more profound and sustained disruption of this critical cancer-promoting pathway.[1]
Standard AML Therapies employ a variety of mechanisms:
-
Chemotherapy: Conventional chemotherapy agents, such as cytarabine (B982) and anthracyclines (in the common "7+3" regimen), are cytotoxic, meaning they kill rapidly dividing cells, including both cancerous and healthy cells.[6] This lack of specificity is a major cause of the significant side effects associated with chemotherapy.
-
Targeted Therapy: Newer therapies target specific molecular abnormalities found in some AML subtypes. For example, FLT3 inhibitors (e.g., midostaurin, quizartinib) are used for patients with FLT3 mutations, and IDH inhibitors (e.g., ivosidenib, enasidenib) are used for those with IDH1 or IDH2 mutations. These drugs inhibit the function of these mutated proteins.
-
BCL-2 Inhibitors: Venetoclax, a BCL-2 inhibitor, promotes apoptosis (programmed cell death) in cancer cells and has shown significant efficacy, particularly in older patients or those unfit for intensive chemotherapy.
Preclinical Efficacy of this compound
Preclinical studies have demonstrated the potential of this compound in AML models. It has been shown to induce the degradation of PIK3CG, leading to the inhibition of the PI3Kγ-Akt signaling pathway and subsequent anti-leukemic effects.[1]
| Efficacy Parameter | This compound (Preclinical Data) | Standard AML Therapies (Clinical Data) |
| Cell Viability | Significantly reduces the viability of AML cells in vitro.[1] | Varies by therapy and patient factors. Chemotherapy is broadly cytotoxic. Targeted therapies are effective in patients with the specific mutation. |
| In Vivo Efficacy | In mouse models of AML, this compound has been shown to reduce the burden of leukemia.[1][7] | Clinical remission rates vary widely depending on the therapy, AML subtype, and patient characteristics. |
| Combination Therapy | Preclinical evidence suggests that this compound can enhance the anti-leukemic effects of venetoclax.[1] | Combination chemotherapy is the standard of care. Targeted therapies are often used in combination with chemotherapy. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are crucial for the scientific community to assess and potentially replicate the findings. The following are representative protocols for the types of experiments conducted.
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: AML cell lines (e.g., MOLM-14, OCI-AML3) are seeded in 96-well plates at a density of 1 x 10^5 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Compound Treatment: Cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
Incubation: The plates are incubated for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Western Blot Analysis
This technique is used to detect and quantify the levels of specific proteins, in this case, to confirm the degradation of PIK3CG and the inhibition of Akt signaling.
-
Cell Lysis: AML cells treated with this compound or a control are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for PIK3CG, phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Mouse Model of AML
Patient-derived xenograft (PDX) models are often used to evaluate the efficacy of new cancer therapies in a setting that more closely mimics human disease.[3][4]
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID gamma or NSG) are used to prevent rejection of the human AML cells.
-
Cell Engraftment: Mice are intravenously injected with primary AML patient cells.
-
Treatment: Once the leukemia is established (confirmed by monitoring peripheral blood for human CD45+ cells), mice are treated with this compound (e.g., via intravenous or intraperitoneal injection) or a vehicle control according to a predetermined dosing schedule.
-
Monitoring: The disease burden is monitored regularly by measuring the percentage of human AML cells in the peripheral blood, bone marrow, and spleen using flow cytometry. Animal weight and overall health are also monitored.
-
Endpoint Analysis: At the end of the study, tissues are harvested for further analysis, including quantification of leukemic infiltration and assessment of protein degradation by western blot or immunohistochemistry.
Visualizing the Pathways and Processes
To better understand the mechanisms and workflows discussed, the following diagrams have been generated.
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. An advanced preclinical mouse model for acute myeloid leukemia using patients' cells of various genetic subgroups and in vivo bioluminescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Advanced Preclinical Mouse Model for Acute Myeloid Leukemia Using Patients' Cells of Various Genetic Subgroups and In Vivo Bioluminescence Imaging | PLOS One [journals.plos.org]
- 5. Novel method enabling the use of cryopreserved primary acute myeloid leukemia cells in functional drug screens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Comparative Kinase Profiling of ARM165 and Alternative PI3Kγ Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the phosphoinositide 3-kinase gamma (PI3Kγ) degrader, ARM165, and alternative PI3Kγ inhibitors. The focus is on cross-reactivity and off-target kinase profiling, crucial for assessing the specificity and potential for off-target related toxicities of these compounds. Due to the limited public availability of comprehensive kinome scan data for this compound, this guide utilizes data on its parent molecule, the PI3Kγ inhibitor AZ2, and compares it with other well-characterized PI3K inhibitors, IPI-549 and Duvelisib.
Executive Summary
This compound is a proteolysis-targeting chimera (PROTAC) designed to selectively degrade PI3Kγ, offering a distinct mechanism of action compared to traditional kinase inhibitors.[1][2] While specific cross-reactivity data for this compound is not widely published, its design is based on the selective PI3Kγ inhibitor AZ2. This guide presents a comparative overview of the available selectivity data for AZ2 and two other clinically relevant PI3K inhibitors, IPI-549 (a highly selective PI3Kγ inhibitor) and Duvelisib (a dual PI3Kδ/γ inhibitor). Understanding the off-target profiles of these molecules is critical for interpreting experimental results and predicting potential clinical outcomes.
Comparative Analysis of PI3K Inhibitor Selectivity
The following table summarizes the available quantitative data on the inhibitory activity of AZ2, IPI-549, and Duvelisib against PI3K isoforms. Lower IC50 values indicate higher potency.
| Compound | Target(s) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kα IC50 (nM) | Selectivity Notes |
| AZ2 | PI3Kγ | ~0.5 (pIC50 = 9.3) | - | - | - | Highly selective for PI3Kγ. Off-target effects on STAT3, AMPK, and mTOR signaling have been noted at higher concentrations (300 nM - 20 µM).[3] |
| IPI-549 (Eganelisib) | PI3Kγ | 16 | >100-fold selectivity over other PI3K isoforms and other kinases. | - | - | First-in-class, potent, and highly selective PI3Kγ inhibitor.[4][5] |
| Duvelisib (IPI-145) | PI3Kδ/γ | 27.4 | 2.5 | 85 | 1602 | Dual inhibitor with high potency against PI3Kδ and PI3Kγ.[6] |
Note: Comprehensive, directly comparable kinome scan data across a broad panel of kinases for all three compounds is not publicly available. The data presented is compiled from various sources and may have been generated using different assay formats.
Signaling Pathways and Experimental Workflows
To understand the context of kinase inhibitor profiling, the following diagrams illustrate the PI3K/AKT signaling pathway and the general workflows for key experimental methodologies.
Experimental Protocols
Detailed methodologies for common kinase profiling assays are provided below. These protocols are generalized and may require optimization for specific kinases and inhibitors.
Radiometric Kinase Assay ([γ-33P]ATP Filter Binding)
This assay directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate.
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate
-
Test inhibitor (e.g., AZ2, IPI-549, Duvelisib) dissolved in DMSO
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-33P]ATP
-
Unlabeled ATP
-
96-well or 384-well plates
-
Phosphocellulose filter plates
-
Stop solution (e.g., 3% phosphoric acid)
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
-
Reaction Setup: In a microplate, add the kinase reaction buffer, the specific kinase, and the diluted inhibitor or DMSO (vehicle control). Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of the substrate and [γ-33P]ATP/unlabeled ATP. The final ATP concentration should be close to the Km for the specific kinase.
-
Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by spotting the reaction mixture onto a phosphocellulose filter plate.
-
Washing: Wash the filter plate multiple times with stop solution to remove unincorporated [γ-33P]ATP.
-
Detection: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.[2][7][8]
Competitive Binding Assay (e.g., KINOMEscan®)
This method measures the ability of a test compound to compete with an immobilized ligand for binding to the kinase active site.
Materials:
-
DNA-tagged kinase panel
-
Streptavidin-coated magnetic beads
-
Biotinylated small molecule ligands
-
Test inhibitor dissolved in DMSO
-
Binding buffer
-
Wash buffer
-
Elution buffer
-
qPCR reagents and instrument
Procedure:
-
Affinity Resin Preparation: Treat streptavidin-coated magnetic beads with biotinylated small molecule ligands to generate affinity resins.
-
Binding Reaction: In a multi-well plate, combine the DNA-tagged kinase, the affinity resin, and the test inhibitor at various concentrations.
-
Incubation: Incubate the plate with shaking for a defined period (e.g., 1 hour) at room temperature to allow for competitive binding.
-
Washing: Wash the beads to remove any unbound kinase.
-
Elution: Elute the bound kinase from the beads.
-
Quantification: Quantify the amount of eluted kinase by measuring the associated DNA tag using qPCR.
-
Data Analysis: The amount of kinase recovered is inversely proportional to the binding affinity of the test compound. Results are often reported as percent of control, where a lower percentage indicates stronger binding of the test inhibitor.[9][10][11][12][13]
KiNativ™ Cellular Kinase Profiling
This activity-based protein profiling (ABPP) method measures inhibitor binding to kinases within a complex biological sample, such as a cell lysate.
Materials:
-
Cell lysate
-
Test inhibitor dissolved in DMSO
-
Biotinylated acyl-phosphate probe (ATP- or ADP-based)
-
Streptavidin-agarose beads
-
Trypsin
-
LC-MS/MS system
Procedure:
-
Lysate Treatment: Incubate the cell lysate with the test inhibitor or DMSO (vehicle control) to allow for target engagement.
-
Probe Labeling: Add the biotinylated acyl-phosphate probe to the lysate. The probe will covalently label the active site lysine (B10760008) of kinases that are not occupied by the inhibitor.
-
Protein Digestion: Digest the proteome into peptides using trypsin.
-
Enrichment: Enrich the biotin-labeled peptides using streptavidin-agarose beads.
-
LC-MS/MS Analysis: Analyze the enriched peptides by LC-MS/MS to identify and quantify the labeled kinases.
-
Data Analysis: Compare the abundance of labeled kinase peptides in the inhibitor-treated sample to the control sample. A decrease in the signal for a particular kinase indicates that the inhibitor is binding to that target.[14][15][16][17]
Conclusion
While direct, comprehensive off-target profiling data for this compound is not yet publicly available, an analysis of its parent compound, AZ2, and other PI3Kγ inhibitors like IPI-549 and Duvelisib, provides valuable insights into the potential selectivity of this novel degrader. IPI-549 stands out for its high selectivity for the PI3Kγ isoform, while Duvelisib offers dual targeting of PI3Kδ and PI3Kγ. AZ2, the basis for this compound, is also highly selective for PI3Kγ, though off-target effects can emerge at higher concentrations. For a definitive understanding of this compound's cross-reactivity, dedicated kinome-wide profiling using the methodologies detailed in this guide is essential. Such data will be critical for the continued development and clinical application of this promising therapeutic agent.
References
- 1. Duvelisib: A comprehensive profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Assay in Summary_ki [bindingdb.org]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 11. researchgate.net [researchgate.net]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 14. Recent advances in methods to assess the activity... | F1000Research [f1000research.com]
- 15. researchgate.net [researchgate.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. KiNativ data - HMS LINCS Project [lincs.hms.harvard.edu]
ARM165: A Paradigm Shift in Anti-Leukemic Therapy by Targeted Protein Degradation
For Immediate Release
A novel heterobifunctional molecule, ARM165, has demonstrated superior anti-leukemic capabilities in preclinical studies, offering a promising new therapeutic strategy for Acute Myeloid Leukemia (AML). By specifically inducing the degradation of the PIK3CG protein, this compound effectively inhibits the pro-survival PI3Kγ-Akt signaling pathway, leading to potent and sustained suppression of AML progression. This publication guide provides a comprehensive comparison of this compound's performance against existing treatments, supported by key experimental data.
Superior In Vitro Efficacy in AML Cell Lines
This compound has shown marked superiority in reducing the viability of AML cells when compared to the parental PI3Kγ small-molecule inhibitor, AZ2. As a Proteolysis-Targeting Chimera (PROTAC), this compound leverages the cell's own ubiquitin-proteasome system to eliminate the PIK3CG protein, a mechanism that proves more effective than simple inhibition.
| Cell Line | Treatment | IC50 (µM) |
| OCI-AML2 | This compound | < 1 |
| AZ2 | > 10 | |
| MOLM-13 | This compound | < 1 |
| AZ2 | > 10 | |
| THP-1 | This compound | < 1 |
| AZ2 | > 10 |
Table 1: Comparative IC50 values of this compound and AZ2 in various AML cell lines. Data indicates that this compound inhibits AML cell proliferation at significantly lower concentrations than AZ2.[1]
Furthermore, colony-forming assays, which assess the self-renewal capacity of cancer cells, revealed a significant reduction in colony formation in this compound-treated AML cells compared to controls. This suggests that this compound can effectively target the leukemic stem cell population responsible for relapse.
Potent In Vivo Anti-Leukemic Activity and Synergy with Venetoclax (B612062)
The anti-leukemic efficacy of this compound was further validated in mouse models of AML. Treatment with this compound led to a significant reduction in the burden of leukemic cells in the bone marrow, spleen, and peripheral blood.[2]
Notably, this compound demonstrated a powerful synergistic effect with venetoclax, a standard-of-care BCL2 inhibitor used in AML therapy.[2][3] This combination therapy resulted in a more profound and sustained anti-leukemic response than either agent alone, highlighting a promising clinical path for this compound in combination regimens.
| Mouse Model | Treatment | Outcome |
| Syngeneic AML Model | This compound | Significant reduction in disease burden in bone marrow, spleen, and blood.[2] |
| Patient-Derived Xenograft | This compound + Venetoclax | Enhanced and prolonged suppression of leukemia progression compared to monotherapy.[2][3] |
Table 2: In vivo efficacy of this compound in AML mouse models.
Mechanism of Action: Targeted Degradation of PIK3CG
This compound is a heterobifunctional molecule composed of a ligand that binds to the PIK3CG protein and another ligand that recruits the E3 ubiquitin ligase cereblon.[1] This proximity induces the ubiquitination and subsequent proteasomal degradation of PIK3CG, leading to the sustained ablation of downstream Akt signaling, a critical pathway for AML cell survival and proliferation.[2]
Figure 1: Mechanism of Action of this compound.
Experimental Protocols
Cell Viability Assay
AML cell lines (OCI-AML2, MOLM-13, THP-1) were seeded in 96-well plates and treated with serial dilutions of this compound or AZ2 for 72 hours. Cell viability was assessed using a standard luminescence-based assay that measures ATP content. IC50 values were calculated from dose-response curves.
Colony-Forming Assay
AML cells were plated in methylcellulose-based medium supplemented with cytokines and treated with this compound or vehicle control. Plates were incubated for 10-14 days to allow for colony formation. Colonies were then stained and counted to determine the effect of the compound on the self-renewal capacity of leukemic progenitors.
Western Blotting
AML cells treated with this compound or control were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against PIK3CG, phospho-Akt, total Akt, and a loading control (e.g., GAPDH). Horseradish peroxidase-conjugated secondary antibodies were used for detection via chemiluminescence.
In Vivo Mouse Models
For syngeneic models, murine AML cells were injected into immunocompetent mice. For patient-derived xenograft (PDX) models, primary human AML cells were transplanted into immunodeficient mice. Once leukemia was established, mice were treated with this compound, venetoclax, the combination, or vehicle control. Disease progression was monitored by flow cytometric analysis of leukemic cells in peripheral blood, bone marrow, and spleen at defined time points.
Figure 2: Experimental workflow for preclinical evaluation of this compound.
Conclusion
This compound represents a significant advancement in the targeted therapy of AML. Its unique mechanism of action, inducing the degradation of the key survival protein PIK3CG, results in superior anti-leukemic activity compared to traditional small-molecule inhibitors. The potent synergy observed with venetoclax further underscores the clinical potential of this compound as a cornerstone of future AML combination therapies. These compelling preclinical data warrant the continued development of this compound towards clinical investigation.
References
- 1. Targeting a lineage-specific PI3Kɣ-Akt signaling module in acute myeloid leukemia using a heterobifunctional degrader molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A metabolic synthetic lethality of phosphoinositide 3-kinase-driven cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
Safety Operating Guide
Navigating the Disposal of "ARM165": A Guide to Safe Laboratory Practices
Immediate Safety and Logistical Information Regarding the Proper Disposal of Laboratory Chemicals
For researchers and scientists, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. The term "ARM165" does not refer to a single, unique chemical substance. Instead, it appears as a product identifier used by different suppliers for distinct chemical products. Therefore, the correct disposal procedure is entirely dependent on the specific nature of the compound you are using.
This guide provides disposal procedures for the various substances identified as "this compound" and offers a general framework for the safe disposal of any laboratory chemical, emphasizing the crucial role of the Safety Data Sheet (SDS).
Section 1: Identifying Your "this compound"
Before proceeding, it is essential to identify the specific chemical product you have. Check the label, supplier information, and the accompanying Safety Data Sheet (SDS). The disposal protocols for these substances are not interchangeable.
-
If your this compound is a PIK3CG PROTAC Degrader (e.g., from MedchemExpress): Proceed to Section 2.
-
If your this compound is Dexamethasone (e.g., from Sigma-Aldrich): Proceed to Section 3.
-
If your this compound is a Vinyl Adhesive (e.g., from Ardex UK): Proceed to Section 4.
-
If you are unsure or for any other chemical: Proceed to Section 5 for a general chemical disposal workflow.
Section 2: Disposal of this compound (PIK3CG PROTAC Degrader)
Proteolysis Targeting Chimeras (PROTACs) are complex molecules designed to induce the degradation of specific proteins.[1][2][3] Due to their biological activity and potential hazards, they must be handled as hazardous chemical waste.
Quantitative Data & Storage
| Parameter | Information | Source |
| Storage (Powder) | -20°C for up to 2 years | [4] |
| Storage (in DMSO) | 4°C for 2 weeks, -80°C for 6 months | [4] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents | [4] |
Experimental Protocol: Disposal Procedure
The mandatory and primary method for the disposal of PROTACs is through a certified hazardous waste management service.[5]
Step 1: Segregation
-
All waste contaminated with the PROTAC degrader, including solid waste (e.g., pipette tips, gloves, empty vials) and liquid waste (e.g., stock solutions, experimental media), must be segregated from general laboratory waste.[4][5]
Step 2: Containerization
-
Collect solid and liquid waste in separate, dedicated, and clearly labeled hazardous waste containers.[4] The containers must be chemically compatible, leak-proof, and have a secure closure.[6]
Step 3: Labeling
-
Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name (e.g., "PROTAC PIK3CG Degrader"), and any associated hazard warnings.[5][7]
Step 4: Storage
-
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.[5][7]
Step 5: Final Disposal
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[4][5] Do not dispose of this chemical down the drain or in the general trash.[4]
Optional Inactivation (Use with Caution): Chemical inactivation may be used as a supplementary step before collection, but it does not replace the need for professional disposal. Always consult your institution's EHS office first. One method involves oxidative degradation using sodium hypochlorite (B82951) (bleach).[5]
-
In a chemical fume hood, slowly add a 1:5 to 1:10 volume of bleach to the waste solution with stirring.[5]
-
Be aware that mixing bleach with solvents like DMSO can cause an exothermic reaction.[5]
-
After the reaction, the resulting solution must still be treated as hazardous waste.[5]
Section 3: Disposal of this compound (Dexamethasone)
Dexamethasone is a potent synthetic corticosteroid and is considered a hazardous substance requiring special disposal protocols.[8][9] Improper disposal is strictly prohibited.[8]
Quantitative Data & Storage
| Parameter | Information | Source |
| Appearance | White powder | [10] |
| Storage | Keep container tightly closed. Store locked up in a well-ventilated place. | [10] |
| Hazards | May damage the unborn child. | [10] |
Experimental Protocol: Disposal Procedure
The disposal of Dexamethasone is regulated and it must be handled as hazardous pharmaceutical waste.[8]
Step 1: Segregation
-
Do not mix Dexamethasone waste with non-hazardous laboratory trash. It must be segregated as hazardous chemical waste.[8][9]
Step 2: Containerization
-
Place all solid waste (e.g., unused compound, contaminated labware, gloves) into a dedicated, clearly labeled, and sealable hazardous waste container.[8]
-
For liquid waste, use a dedicated, leak-proof, and clearly labeled hazardous waste container.[8]
Step 3: Labeling
-
Label the container with "Hazardous Waste," the full chemical name "Dexamethasone," and any other information required by your institution's EHS department.[8]
Step 4: Storage
-
Store the sealed hazardous waste container in a designated satellite accumulation area.[8]
Step 5: Final Disposal
-
Contact your EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.[8] Disposal into sewers is strictly prohibited.[8]
Section 4: Disposal of this compound (Vinyl Adhesive)
Vinyl adhesives are typically water-based and considered non-hazardous when fully cured. However, liquid adhesive waste requires proper management.
Disposal Procedure
Disposal of vinyl adhesive should comply with local, state, and federal regulations.[11]
For Unused, Unopened Adhesive:
-
Consider offering it for free to local community groups or flooring installers who may be able to use it.[12]
For Small Amounts of Leftover Liquid Adhesive:
-
Solidify the Adhesive: The primary goal is to let the adhesive dry out. Mix it with an absorbent material like kitty litter or sawdust in a cardboard box.[12]
-
Air Dry: Leave the container open in a well-ventilated area, away from children and pets, to allow the adhesive to completely harden.[12]
-
Dispose as Solid Waste: Once the adhesive is completely solid and dry, it can typically be disposed of in the regular trash.[12]
For Large Amounts of Liquid Adhesive:
-
Contact your local waste management authority for guidance. Some municipalities have household chemical disposal programs that will accept these materials.[11][12]
Important Precautions:
-
DO NOT pour liquid vinyl adhesive down the drain or into sewers or watercourses.[11]
-
DO NOT dispose of liquid adhesive in the regular trash.[13]
Section 5: General Workflow for Chemical Disposal
This workflow should be followed for any chemical reagent, especially when the identity or hazards are not immediately known. The most critical document for this process is the Safety Data Sheet (SDS).
Diagram: General Chemical Disposal Workflow
Caption: A workflow for determining the proper disposal route for any laboratory chemical.
Experimental Protocol: General Disposal Procedure
-
Consult the SDS: Before generating waste, locate and thoroughly read the Safety Data Sheet (SDS) for the specific chemical. Pay close attention to Section 2 (Hazards Identification), Section 7 (Handling and Storage), and Section 13 (Disposal Considerations).
-
Determine if Hazardous: Based on the SDS and local regulations, determine if the waste is hazardous. The EPA defines hazardous waste by four characteristics: ignitability, corrosivity, reactivity, and toxicity.[6] When in doubt, treat the waste as hazardous.[14]
-
Segregate Waste Streams: Never mix different types of chemical waste.[6] Keep halogenated solvents, non-halogenated solvents, acids, bases, and solid waste in separate, clearly labeled containers.
-
Use Proper Containers: Use containers that are compatible with the chemical waste.[6] They must be in good condition and have secure, leak-proof lids. Never use food containers to store hazardous waste.[7]
-
Label Correctly: All hazardous waste containers must be clearly labeled with "Hazardous Waste" and the full name(s) of the chemical constituents.[7]
-
Store Safely: Store waste containers in a designated "Satellite Accumulation Area" within the lab.[7] Ensure containers are kept closed except when adding waste.
-
Arrange for Disposal: Follow your institution's procedures for having chemical waste collected by the Environmental Health & Safety (EHS) office or a licensed disposal company.[14]
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. PROTACs: “Disposal” as Therapy | Aktuelles aus der Goethe-Universität Frankfurt [aktuelles.uni-frankfurt.de]
- 3. arvinasmedical.com [arvinasmedical.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. danielshealth.com [danielshealth.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. merck.com [merck.com]
- 11. lonseal.com [lonseal.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. ezcleanup.com [ezcleanup.com]
- 14. vumc.org [vumc.org]
Essential Safety and Handling Protocols for ARM165
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the proper handling and disposal of ARM165, a PIK3CG PROTAC (Proteolysis Targeting Chimera) degrader. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on best practices for handling potent, powdered chemical compounds and similar PROTAC molecules in a laboratory setting.
I. Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is crucial to minimize exposure to this compound, particularly when handling the compound in its powdered form. The following table summarizes the recommended PPE for various laboratory tasks involving this compound.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | • Safety glasses with side shields• Standard laboratory coat• Closed-toe shoes | • Nitrile gloves |
| Handling of Powders/Solids (e.g., weighing, aliquoting) | • Full-face respirator with appropriate particulate filters• Chemical-resistant disposable gown or coveralls• Double-gloving (e.g., nitrile gloves)• Disposable shoe covers | • Head covering• Chemical-resistant apron |
| Handling of Liquids/Solutions (e.g., solvent preparation, cell treatment) | • Chemical splash goggles or a full-face shield• Chemical-resistant gloves (e.g., nitrile)• Chemical-resistant apron over a lab coat | • Elbow-length gloves for larger volumes |
| Equipment Cleaning & Decontamination | • Chemical splash goggles or a full-face shield• Heavy-duty, chemical-resistant gloves• Waterproof or chemical-resistant apron | • Respirator (if aerosols or vapors may be generated) |
Note: Always inspect PPE for damage before use and ensure proper fit. Dispose of single-use PPE as hazardous waste after completion of the task.
II. Operational Plan: Safe Handling Procedures
Adherence to a strict operational plan is vital to ensure the safe handling of this compound at every stage.
A. Preparation:
-
Designated Area: All work with powdered this compound must be conducted in a designated area, such as a certified chemical fume hood or a powder containment hood.
-
Ventilation: Ensure proper functioning of the ventilation system before commencing work.
-
Equipment Assembly: Gather all necessary equipment, including spatulas, weigh boats, vials, and solvents, and place them within the containment area before introducing the compound.
-
Quantity Minimization: Only handle the minimum quantity of this compound required for the experiment to reduce the risk of exposure and waste generation.
-
Documentation Review: If a supplier-specific Safety Data Sheet (SDS) is available, review it thoroughly before handling the compound.
B. Handling:
-
PPE Adherence: Wear the appropriate PPE as outlined in the table above at all times.
-
Avoid Contact: Take extreme care to avoid direct contact with the skin and eyes.
-
Aerosol Prevention: Handle the powdered compound gently to prevent the generation of dust and aerosols. When preparing solutions, add the solvent to the compound slowly.
C. Post-Handling:
-
Decontamination: Thoroughly decontaminate all work surfaces and non-disposable equipment with an appropriate solvent (e.g., 70% ethanol) after use.
-
PPE Removal: Remove PPE in the reverse order it was put on, taking care to avoid self-contamination. For instance, remove outer gloves, then gown, then inner gloves.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.
III. Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused/Expired this compound Powder | • Treat as hazardous chemical waste.• Collect in a clearly labeled, sealed, and puncture-resistant container.• Arrange for disposal through your institution's hazardous waste management program. |
| Contaminated Labware (e.g., pipette tips, vials, gloves) | • Collect in a designated hazardous waste container lined with a chemically resistant bag.• Do not mix with general laboratory waste. |
| Liquid Waste (e.g., solutions containing this compound) | • Collect in a sealed, leak-proof, and clearly labeled hazardous waste container.• Do not dispose of down the drain.[1] |
| Empty this compound Containers | • Triple-rinse with a suitable solvent.• Collect the rinsate as hazardous liquid waste.• Deface the label on the empty container before disposing of it according to institutional guidelines for chemically contaminated glass or plastic. |
Note: Always follow your institution's and local regulations for hazardous waste disposal.[1][2]
IV. Experimental Protocols
A. Signaling Pathway Analysis: PI3Kγ/AKT Inhibition
This compound functions by degrading PIK3CG, a catalytic subunit of PI3Kγ, which in turn inhibits the downstream AKT signaling pathway. A common method to assess this is through Western blotting.
Experimental Workflow for Western Blot Analysis:
Caption: Workflow for assessing this compound-mediated degradation of PIK3CG and inhibition of AKT signaling.
B. PI3Kγ/AKT Signaling Pathway
Caption: this compound targets PIK3CG for proteasomal degradation, inhibiting the PI3Kγ/AKT signaling pathway.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
